3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Description
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-6-4-11-7-1-5(2-10)3-12-8(6)7/h1,3-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZUYPKWULTNHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696598 | |
| Record name | 3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190311-98-8 | |
| Record name | 3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Introduction
The pyrrolo[3,2-b]pyridine scaffold, an isomer of azaindole, is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of diseases.[1][2] The introduction of specific substituents, such as a bromine atom and a nitrile group, creates novel chemical entities with unique electronic and steric properties, making them valuable for drug development professionals. The precise and unambiguous determination of the chemical structure of these complex heterocyclic molecules is paramount for intellectual property, regulatory submission, and understanding structure-activity relationships (SAR).
This guide provides a comprehensive, multi-technique workflow for the structural elucidation of a specific, functionalized azaindole: This compound . As a Senior Application Scientist, this document moves beyond a simple listing of techniques. It details the causality behind the experimental choices, explains how each analysis validates the others, and provides the field-proven logic required to confirm the identity and connectivity of this molecule with unshakable confidence. We will address the primary challenge in this analysis: differentiating the target molecule from its potential constitutional isomers through a systematic and integrated analytical approach.
Section 1: Foundational Analysis: Mass Spectrometry and Elemental Analysis
The first step in any structure elucidation is to confirm the molecular formula. This foundational data constrains all subsequent spectroscopic interpretations.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: HRMS is chosen over standard-resolution MS to obtain the exact mass of the molecular ion. This allows for the determination of a unique molecular formula, a critical self-validating step. For this molecule, the presence of bromine is a key feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance.[3] This isotopic signature provides a definitive marker for the presence of a single bromine atom in the molecule.
Expected Outcome: The mass spectrum should display a characteristic pair of peaks (M and M+2) of nearly equal intensity for the molecular ion.[3][4]
| Property | Expected Value |
| Molecular Formula | C₈H₄BrN₃ |
| Exact Mass [M] | 220.9638 (for ⁷⁹Br) |
| Exact Mass [M+2] | 222.9617 (for ⁸¹Br) |
| Isotope Ratio | ~1:1 |
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Dissolve 0.1-1.0 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Run in positive ion mode to generate the [M+H]⁺ ion.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
-
Analysis: Observe the molecular ion cluster and compare the measured exact mass and isotopic pattern to the theoretical values for C₈H₄BrN₃. The observation of the M/M+2 doublet with near-equal intensity is a primary validation of a monobrominated compound.[5]
Elemental Analysis
Expertise & Rationale: While HRMS provides a molecular formula, elemental analysis offers an orthogonal validation by measuring the mass percentages of C, H, and N. Agreement between the theoretical and experimentally determined percentages provides high confidence in the assigned molecular formula.[6]
Expected Outcome:
| Element | Theoretical % |
| Carbon (C) | 43.27% |
| Hydrogen (H) | 1.82% |
| Nitrogen (N) | 18.92% |
Section 2: Functional Group Identification: FTIR Spectroscopy
Expertise & Rationale: Before delving into complex connectivity, Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid and reliable method to confirm the presence of key functional groups predicted by the molecular formula. For this molecule, the nitrile (C≡N) and the pyrrole N-H bond are of primary interest.
Expected Absorptions:
-
N-H Stretch: A moderate to sharp peak around 3400-3300 cm⁻¹ is characteristic of the N-H bond in the pyrrole ring.[7]
-
C≡N Stretch: A sharp, intense absorption in the range of 2240-2220 cm⁻¹ is a definitive indicator of the nitrile functional group.[8][9] The conjugation with the pyridine ring may shift this frequency slightly.
-
C=C / C=N Stretches: Multiple absorptions in the 1600-1450 cm⁻¹ region corresponding to the aromatic pyrrolopyridine core.
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the N-H and C≡N functional groups. The presence of these bands validates the inclusion of these groups in the proposed structure.
Section 3: Definitive Connectivity: A Multi-dimensional NMR Approach
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of 1D and 2D NMR experiments is essential for an unambiguous assignment of the this compound structure.
Visualizing the Core Task
To facilitate discussion, the target structure is numbered below.
Caption: Numbering scheme for this compound.
¹H NMR Spectroscopy
Expertise & Rationale: ¹H NMR provides information on the number of distinct proton environments and their neighboring protons (coupling). The chemical shifts are heavily influenced by the electronic effects of the heteroatoms, the bromine, and the nitrile group.
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton | Predicted Shift (ppm) | Multiplicity | Rationale |
| H1 (N-H) | ~12.0 | broad singlet | Typical for pyrrole N-H, deshielded by aromaticity. |
| H5 | ~8.5 | singlet | Pyridine proton adjacent to nitrogen (N4), deshielded. Expected to be a singlet as nearest protons are >3 bonds away. |
| H2 | ~7.8 | singlet | Pyrrole proton. Deshielded by adjacent N1 and aromatic system. Expected to be a singlet. |
Note: The absence of significant coupling for H2 and H5 is a key identifying feature.
¹³C NMR Spectroscopy
Expertise & Rationale: ¹³C NMR reveals the number of unique carbon environments. The chemical shifts are diagnostic of the type of carbon (sp², sp) and its electronic environment. The bromine atom will induce a significant upfield shift (shielding) on the carbon it is attached to (C3).[10]
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon | Predicted Shift (ppm) | Rationale |
| C5 | ~145 | Pyridine carbon adjacent to N4. |
| C7a | ~142 | Bridgehead carbon between two nitrogens. |
| C3a | ~128 | Bridgehead carbon. |
| C2 | ~125 | Pyrrole C-H carbon. |
| C6 | ~120 | Pyridine carbon attached to the electron-withdrawing nitrile group. |
| CN | ~117 | Nitrile carbon. |
| C3 | ~95 | Pyrrole carbon directly attached to bromine (strong shielding effect). |
2D NMR: Unambiguous Structure Confirmation
Expertise & Rationale: While 1D NMR provides a strong hypothesis, 2D NMR experiments provide the definitive proof of connectivity by revealing through-bond correlations. For this molecule, COSY, HSQC, and HMBC experiments are essential.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (typically over 2-3 bonds). For this structure, COSY is expected to show very few or no correlations between the aromatic protons, confirming their isolated nature.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH). This is a crucial step for assigning the carbon signals.[12][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds (ⁿJCH, where n=2,3). This is the key experiment to piece together the entire molecular framework and differentiate isomers.[14]
Key HMBC Correlations to Confirm the Structure:
The following correlations are critical for confirming the 3-bromo-6-carbonitrile substitution pattern on the pyrrolo[3,2-b]pyridine core.
-
H2 Proton Correlations:
-
H2 → C3: A strong ³JCH correlation confirms the adjacency of the C2-H and C3-Br positions.
-
H2 → C7a: A ²JCH correlation links the pyrrole ring to the bridgehead carbon.
-
H2 → C3a: A ³JCH correlation further solidifies the pyrrole ring structure.
-
-
H5 Proton Correlations:
-
H5 → C7a: This ³JCH correlation is critical as it connects the pyridine proton (H5) to the pyrrole side of the fused system, confirming the pyrrolo[3,2-b]pyridine core.
-
H5 → C6: A ²JCH correlation confirms the adjacency of H5 and the nitrile-bearing C6.
-
H5 → C3a: A ³JCH correlation provides another link across the fused system.
-
-
N-H Proton (H1) Correlations:
-
H1 → C2 & C7a: These ²JCH correlations confirm the position of the pyrrole nitrogen.
-
H1 → C6: This ³JCH correlation provides another link between the two rings.
-
Caption: Key predicted HMBC correlations for structural confirmation.
Experimental Protocol: 2D NMR
-
Sample Preparation: Dissolve ~10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Data Acquisition:
-
HSQC: Use a standard pulse program (e.g., hsqcetgpsisp2). Optimize the ¹JCH coupling constant to ~145-160 Hz.[12]
-
HMBC: Use a standard pulse program (e.g., hmbcgplpndqf). Optimize the long-range coupling constant (ⁿJCH) to ~8 Hz to observe both 2-bond and 3-bond correlations.
-
-
Data Processing & Analysis: Process the 2D data using appropriate software. Correlate the cross-peaks to build the molecular framework piece by piece, validating against the predicted correlations.
Section 4: The Gold Standard: Single-Crystal X-ray Crystallography
Expertise & Rationale: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[15] It determines the precise spatial arrangement of all atoms in the molecule, confirming not only the connectivity but also providing bond lengths and angles. Obtaining a suitable crystal is often the rate-limiting step.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often achieved by slow evaporation of a solvent from a concentrated solution of the compound (e.g., from ethanol, ethyl acetate, or a mixture).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.[6]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
-
Analysis: The final refined structure provides a 3D model of the molecule, confirming the atomic connectivity and the relative positions of the bromine and nitrile substituents. This serves as the final, incontrovertible piece of evidence.[16]
Integrated Workflow for Structure Elucidation
The logic of this process is designed for maximum confidence and efficiency. Each step builds upon and validates the previous one.
Caption: A logical workflow for the structure elucidation process.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the integration of multiple, orthogonal analytical techniques. By starting with foundational mass and elemental data, confirming functional groups with FTIR, and then meticulously building the molecular framework using a suite of 1D and 2D NMR experiments, a researcher can arrive at a high-confidence structure. The key to this analysis lies in the strategic use of 2D NMR, particularly the HMBC experiment, to unambiguously connect the disparate parts of the molecule and differentiate it from its isomers. While X-ray crystallography remains the ultimate arbiter of structure, a well-executed NMR analysis as described herein provides the robust, self-validating evidence required by drug development professionals to proceed with confidence.
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
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A Comprehensive Technical Guide to the Biological Activity of Pyrrolo[3,2-b]pyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[3,2-b]pyridine scaffold, a heterocyclic aromatic compound, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and rigid bicyclic framework allow it to serve as a versatile template for designing potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the diverse biological activities of pyrrolo[3,2-b]pyridine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and therapeutic potential across multiple disease areas, including oncology, neurodegenerative disorders, and infectious diseases. We will dissect the causality behind experimental designs, present detailed protocols for synthesis and biological evaluation, and visualize key pathways and workflows to offer a comprehensive resource for professionals in the field.
The Pyrrolo[3,2-b]pyridine Core: A Foundation for Pharmacological Diversity
The pyrrolo[3,2-b]pyridine ring system, also known as 1,7-diazaindole or 7-azaindole, consists of a pyrrole ring fused to a pyridine ring. This fusion creates a unique scaffold that has garnered significant interest from medicinal chemists.[1] Its structural rigidity and the presence of multiple hydrogen bond donors and acceptors make it an ideal starting point for developing ligands that can interact with a wide array of biological targets with high affinity and specificity. The diverse pharmacological profiles of its derivatives underscore its importance as a cornerstone for novel therapeutic agent development.[1][2]
Caption: The core chemical structure of pyrrolo[3,2-b]pyridine.
Broad-Spectrum Anticancer Activity: A Multi-Pronged Approach
Pyrrolo[3,2-b]pyridine derivatives have demonstrated remarkable potential in oncology, primarily through the inhibition of key enzymes and cellular processes that drive cancer progression.
Kinase Inhibition: A Dominant Mechanism
Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrrolo[3,2-b]pyridine scaffold has proven to be an exceptional template for designing potent kinase inhibitors.
-
FMS Kinase (CSF-1R): Overexpressed in ovarian, prostate, and breast cancers, FMS kinase is a key target. Certain diarylamide and diarylurea derivatives of a related pyrrolo[3,2-c]pyridine scaffold have shown potent and selective FMS kinase inhibition, with IC50 values as low as 30 nM.[3] These compounds also exhibit significant anti-inflammatory effects by targeting FMS in bone marrow-derived macrophages, suggesting a dual role in treating cancer and related inflammation.[3]
-
Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is implicated in various tumors. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3, with one lead compound showing IC50 values of 7 nM and 9 nM against FGFR1 and FGFR2, respectively.[4] These inhibitors effectively suppressed breast cancer cell proliferation, migration, and invasion in vitro.[4]
-
Bruton's Tyrosine Kinase (BTK): Using a scaffold-hopping strategy, pyrrolo[2,3-b]pyridine-based derivatives were designed as potent BTK inhibitors.[5] Several compounds demonstrated IC50 values under 10 nM in enzymatic assays and under 20 nM in cell-based assays, highlighting their potential for treating B-cell malignancies.[5]
-
Cyclin-Dependent Kinase 8 (CDK8): As a key oncogene in colorectal cancer (CRC), CDK8 is a valuable therapeutic target. A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor (IC50 = 48.6 nM), which significantly inhibited tumor growth in CRC xenograft models.[6]
Disruption of Microtubule Dynamics
Beyond kinase inhibition, certain pyrrolo[3,2-c]pyridine derivatives function as colchicine-binding site inhibitors, disrupting tubulin polymerization.[1] This mechanism leads to G2/M phase cell cycle arrest and apoptosis in cancer cells. One potent compound exhibited IC50 values ranging from 0.12 to 0.21 μM against HeLa, SGC-7901, and MCF-7 cancer cell lines.[1]
Antiproliferative Activity Against Melanoma
Diarylurea and amide derivatives featuring the pyrrolo[3,2-b]pyridine scaffold have shown significant antiproliferative activity against the human melanoma cell line A375.[7] Many of these newly synthesized compounds displayed activity superior or similar to the approved drug Sorafenib.[7] Structure-activity relationship (SAR) studies revealed that compounds with 5-benzylamide substituted 4'-amide moieties were the most potent.[7]
Caption: Neuroprotective mechanism via GSK-3β inhibition in Alzheimer's disease.
Monoamine Oxidase B (MAO-B) Inhibition for Parkinson's Disease
Inhibition of MAO-B is a clinically validated strategy for Parkinson's disease, as it reduces the breakdown of dopamine. Novel pyrrole-based derivatives have shown selective and significant MAO-B inhibition (50-60% reduction in activity), with potency comparable to or greater than the drug Selegiline. [8]These compounds also demonstrated low intrinsic neurotoxicity and significant antioxidant effects in brain subcellular fractions, suggesting a dual therapeutic benefit. [8]
Antimicrobial and Anti-inflammatory Potential
Antibacterial Activity
The rise of antibiotic resistance necessitates the discovery of new classes of antibacterial agents. Pyrrolo[3,2-b]pyridine derivatives have been identified as a novel class of potent antibacterials, particularly against resistant strains of E. coli. [9][10]High-throughput screening identified a lead compound with a Minimum Inhibitory Concentration (MIC) of 3.35 µg/mL against E. coli. [9]Mechanistic studies suggest these compounds may act by blocking translation without inducing the bacterial SOS response, a common resistance mechanism. [9]
Anti-inflammatory and Antihistamine Effects
The pyrrolopyridine scaffold is also present in compounds with anti-inflammatory and antihistamine properties.
-
Anti-inflammatory: As mentioned, FMS kinase inhibitors show anti-inflammatory effects. [3]Additionally, the scaffold is used in JAK3 inhibitors for treating autoimmune and inflammatory diseases like rheumatoid arthritis. [11]* Antihistamine: Piperidinylpyrrolopyridine derivatives have been developed as potent and selective H1 antagonists for allergic rhinitis, with a key structural feature being an acid chain that maintains a long duration of action without causing sedation. [12]
Data Summary: Potency of Pyrrolo[3,2-b]pyridine Derivatives
The following table summarizes the inhibitory concentrations of representative derivatives across various biological targets.
| Compound Class/Example | Target | Potency (IC50 / MIC) | Disease Area | Reference |
| Diarylurea (1r) | FMS Kinase | 30 nM | Cancer | [3] |
| Pyrrolo[2,3-b]pyridine (4h) | FGFR1 | 7 nM | Cancer | [4] |
| Pyrrolo[2,3-b]pyridine (3p) | BTK | 6.0 nM | Cancer | [5] |
| 1H-Pyrrolo[2,3-b]pyridine (22) | CDK8 | 48.6 nM | Colorectal Cancer | [6] |
| Pyrrolo[3,2-c]pyridine (10t) | HeLa Cells | 0.12 µM | Cancer | [1] |
| Pyrrolo[2,3-b]pyridine (41) | GSK-3β | 0.22 nM | Alzheimer's | [13] |
| Pyrrolo[2,3-b]pyridine (S01) | GSK-3β | 0.35 nM | Alzheimer's | [14][15] |
| 5-oxo-4H-pyrrolo[3,2-b]pyridine | E. coli | 3.35 µg/mL (MIC) | Bacterial Infection | [9] |
Experimental Protocols: A Practical Guide
To ensure scientific integrity and reproducibility, the following sections provide detailed, self-validating protocols for the synthesis and biological evaluation of pyrrolo[3,2-b]pyridine derivatives.
General Synthesis of a 1H-Pyrrolo[2,3-b]pyridine Derivative
This protocol outlines a common synthetic route for creating substituted pyrrolo[2,3-b]pyridines, which can then be further modified. This method is adapted from established procedures for creating precursors for kinase inhibitors. [6][16] Causality: The cyclo-condensation reaction is a highly effective method for constructing the bicyclic pyrrolopyridine core from simpler starting materials. The choice of reagents (e.g., acetylacetone, ethyl cyanoacetate) directly determines the substitution pattern on the newly formed pyridine ring. [16]
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The Evolving Landscape of 1H-pyrrolo[3,2-b]pyridine Derivatives: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-b]pyridine scaffold, a unique bicyclic heteroaromatic system, represents a compelling framework in medicinal chemistry. Its structural rigidity and potential for diverse substitutions have positioned it as a promising core for the development of novel therapeutics targeting a range of diseases. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1H-pyrrolo[3,2-b]pyridine derivatives, offering insights for researchers engaged in the design and optimization of potent and selective modulators of biological targets. While comprehensive SAR studies across numerous targets for this specific isomer are still emerging, this guide synthesizes the available data, with a particular focus on acetyl-CoA carboxylase (ACC) inhibitors, and draws comparative insights from the more extensively studied 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and 1H-pyrrolo[3,2-c]pyridine isomers.
The 1H-pyrrolo[3,2-b]pyridine Core: A Privileged Scaffold
The fusion of a pyrrole and a pyridine ring gives rise to several isomeric structures, each with a distinct electronic distribution and spatial arrangement of hydrogen bond donors and acceptors. The 1H-pyrrolo[3,2-b]pyridine core, in particular, offers a unique vectoral display of its nitrogen atoms and substituent positions, influencing its interaction with biological macromolecules. The pyrrole nitrogen at position 1 and the pyridine nitrogen at position 4 are key features that can engage in crucial hydrogen bonding interactions within enzyme active sites. Furthermore, the carbon positions (C2, C3, C5, C6, and C7) provide multiple handles for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.
Unraveling the Structure-Activity Relationship: A Positional Analysis
The biological activity of 1H-pyrrolo[3,2-b]pyridine derivatives is exquisitely sensitive to the nature and position of its substituents. The following sections dissect the SAR at each key position, drawing from published data on ACC inhibitors and contextualizing these findings with data from related pyrrolopyridine isomers targeting other proteins such as kinases and phosphodiesterases.
N1-Position: Modulating Potency and Physicochemical Properties
The pyrrole nitrogen at the N1-position is a critical interaction point and a key site for chemical modification. Studies on 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as acetyl-CoA carboxylase 1 (ACC1) inhibitors have shown that substitution at this position is crucial for potent inhibitory activity.
Initial investigations with an unsubstituted N1-H revealed moderate activity. However, the introduction of small alkyl groups, such as methyl, led to a significant enhancement in potency. This suggests that the N1-substituent may occupy a hydrophobic pocket within the enzyme's active site. Further exploration with larger alkyl groups, like isopropyl, resulted in a promising ACC1 inhibitor with improved cellular potency and favorable bioavailability. This highlights the importance of optimizing the size and lipophilicity of the N1-substituent to balance potency and pharmacokinetic properties.
-
Key Insight: Small to medium-sized alkyl groups at the N1-position are generally favored for enhancing the potency of 1H-pyrrolo[3,2-b]pyridine-3-carboxamides as ACC1 inhibitors.
C2-Position: A Vector for Additional Interactions
The C2-position of the 1H-pyrrolo[3,2-b]pyridine core offers an opportunity to introduce substituents that can project into solvent-exposed regions or form additional interactions with the target protein. While specific SAR data for C2-substituted 1H-pyrrolo[3,2-b]pyridines is limited in the public domain, insights can be gleaned from the closely related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, which is a common core in many kinase inhibitors.
In the context of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as phosphodiesterase 4B (PDE4B) inhibitors, the C2-carboxamide moiety is a key pharmacophore.[1] Variations of the amide substituent have a profound impact on activity. For instance, moving from a secondary amide with a cyclobutyl group to a tertiary amide with an azetidine ring resulted in a tenfold increase in PDE4B inhibition.[1] This underscores the sensitivity of the C2-position to the size, shape, and hydrogen bonding capacity of the substituent.
C3-Position: The Epicenter of Activity for Carboxamide Derivatives
For 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives, the C3-position serves as the attachment point for a critical pharmacophoric element. The carboxamide group itself is essential for activity, likely participating in key hydrogen bond interactions with the target protein. The nature of the amide substituent is a primary determinant of potency and selectivity.
In the development of ACC1 inhibitors, a variety of substituted aryl and heteroaryl amides have been explored at the C3-position. The electronic and steric properties of the substituents on the amide ring system play a crucial role in modulating activity.
C5, C6, and C7-Positions: Fine-Tuning and Selectivity
The pyridine ring of the 1H-pyrrolo[3,2-b]pyridine scaffold offers three positions for substitution: C5, C6, and C7. Modifications at these positions can influence the electronic properties of the heterocyclic core and provide vectors for targeting specific sub-pockets in the active site of an enzyme, thereby enhancing potency and selectivity.
While extensive SAR data for these positions on the 1H-pyrrolo[3,2-b]pyridine core is not widely available, studies on the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated the importance of these positions. For example, in the development of Janus kinase 3 (JAK3) inhibitors, the introduction of a carbamoyl group at the C5-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a significant increase in inhibitory activity. This highlights the potential for polar substituents at this position to form favorable interactions.
Data Summary: SAR of 1H-pyrrolo[3,2-b]pyridine Derivatives as ACC1 Inhibitors
| Position | Substituent | Effect on ACC1 Inhibitory Activity |
| N1 | H | Moderate activity |
| Methyl | Increased potency | |
| Isopropyl | Potent inhibition with good cellular activity and bioavailability | |
| C3 | Carboxamide | Essential for activity |
| Substituted Aryl/Heteroaryl Amides | Potency is highly dependent on the nature and position of substituents |
Experimental Protocols
General Synthetic Protocol for 1H-pyrrolo[3,2-b]pyridine-3-carboxamides
The synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives typically involves a multi-step sequence starting from a suitably substituted pyridine precursor. The following is a generalized protocol:
-
Step 1: Synthesis of the 1H-pyrrolo[3,2-b]pyridine core. This can be achieved through various methods, including the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions followed by cyclization.
-
Step 2: Functionalization at the C3-position. The C3-position is often functionalized via electrophilic substitution, such as Vilsmeier-Haack formylation, to introduce a handle for further elaboration.
-
Step 3: Oxidation of the C3-aldehyde. The aldehyde is then oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or sodium chlorite.
-
Step 4: Amide coupling. The C3-carboxylic acid is coupled with a desired amine using standard peptide coupling reagents such as HATU, HBTU, or EDC/HOBt to afford the final 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives.
Caption: Coupled-enzyme assay for measuring ACC activity.
Conclusion and Future Directions
The 1H-pyrrolo[3,2-b]pyridine scaffold holds significant promise for the development of novel therapeutics. The emerging SAR data, particularly from the development of ACC inhibitors, provides a foundational understanding of the key structural requirements for biological activity. The N1 and C3 positions have been identified as critical for potency, while the pyridine ring offers opportunities for fine-tuning selectivity and pharmacokinetic properties.
Future research in this area should focus on expanding the diversity of substituents at all positions of the 1H-pyrrolo[3,2-b]pyridine core and evaluating these derivatives against a broader range of biological targets. A systematic exploration of the SAR, guided by structural biology and computational modeling, will be instrumental in unlocking the full therapeutic potential of this privileged scaffold. The comparative analysis with its more studied isomers will continue to provide valuable insights and guide the rational design of next-generation 1H-pyrrolo[3,2-b]pyridine-based drugs.
References
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.9b00369]
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Methodological & Application
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile for the Synthesis of Novel Heterocyclic Scaffolds
Authored by: Gemini, Senior Application Scientist
Introduction
The 1H-pyrrolo[3,2-b]pyridine, commonly known as the 4-azaindole scaffold, is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the integrated pyridine ring offers unique hydrogen bonding capabilities and modulation of physicochemical properties. Compounds incorporating this core have demonstrated a wide range of biological activities.[1] The functionalization of this scaffold is crucial for developing new chemical entities with therapeutic potential. Specifically, the introduction of aryl or heteroaryl substituents at the C-3 position via C-C bond formation is a key strategy for exploring structure-activity relationships (SAR).
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging C(sp²)–C(sp²) bonds.[2][3] Its success is attributed to the mild reaction conditions, exceptional functional group tolerance, the commercial availability of a vast array of boronic acids and esters, and the generation of non-toxic inorganic byproducts.[2]
This application note provides a comprehensive guide for researchers on performing Suzuki-Miyaura coupling reactions with 3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile. We will delve into the mechanistic underpinnings, offer field-proven insights into optimizing reaction parameters, present detailed experimental protocols, and provide a troubleshooting guide to navigate common challenges associated with this specific class of heterocyclic substrate.
Mechanistic Overview of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a square planar Pd(II) complex.[4] This is often the rate-limiting step of the cycle.
-
Transmetalation: The organoboron species (boronic acid or ester) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.[4]
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Expert Insights: Key Considerations for Coupling with this compound
Synthesizing C-3 substituted 4-azaindoles requires careful consideration of the substrate's unique electronic properties and potential side reactions.
-
Substrate Reactivity Profile: The this compound molecule presents a nuanced electronic landscape. The pyrrole ring is inherently electron-rich, which can make oxidative addition at the C3-Br bond more challenging than on a simple aryl bromide. However, the presence of the strongly electron-withdrawing carbonitrile (-CN) group at the C-6 position significantly modulates the electronics of the entire heterocyclic system. This withdrawal of electron density can activate the C-Br bond, making the oxidative addition step more favorable.[5][6] The pyridine nitrogen can also coordinate to the palladium center, potentially influencing catalyst activity.
-
Selection of Palladium Catalyst and Ligand: The choice of catalyst is paramount for achieving high yields. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often provide superior results, especially for heteroaromatic substrates.
-
Precatalysts: Air-stable Pd(II) precatalysts like PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) or PdCl₂(PPh₃)₂ are often used and are reduced in situ to the active Pd(0) species.[7][8] Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is a common Pd(0) source.[9]
-
Ligands: The use of bulky, electron-rich phosphine ligands is critical.[6] Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or P(t-Bu)₃ (Tri-tert-butylphosphine) can accelerate the oxidative addition and reductive elimination steps, leading to higher turnover numbers and accommodating a broader range of substrates.[9][10] For many heterocyclic couplings, Pd(dppf)Cl₂ has proven to be an excellent choice, balancing stability and reactivity.[7][11]
-
-
The Role of the Base: The base is not a passive component; it is essential for activating the boronic acid to form the boronate anion, which is necessary for transmetalation.[5]
-
Common Choices: Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are widely used.
-
Expert Rationale: Cs₂CO₃ is often more effective than K₂CO₃ due to its greater solubility in organic solvents and its ability to minimize protodeboronation of the boronic acid. K₃PO₄ is a stronger base that can be effective for less reactive coupling partners. The choice of base should also consider the stability of other functional groups in the molecule.
-
-
Solvent System Selection: The reaction is typically performed in an inert solvent, often with the addition of water.
-
Common Solvents: 1,4-Dioxane, Toluene, Dimethoxyethane (DME), and N,N-Dimethylformamide (DMF) are common choices.
-
Expert Rationale: A mixture of an organic solvent and water (e.g., Dioxane/H₂O) is frequently optimal. The aqueous phase helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Anhydrous conditions can be used but often require stronger, non-hydroxide bases.
-
Detailed Experimental Protocols
This section provides a general, step-by-step protocol that can be adapted for coupling various aryl and heteroaryl boronic acids with this compound.
Materials and Reagents
-
Substrate: this compound
-
Coupling Partner: Aryl/Heteroaryl boronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Catalyst: PdCl₂(dppf)·CH₂Cl₂ (0.03 - 0.05 equivalents)
-
Base: Cs₂CO₃ or K₂CO₃ (2.0 - 3.0 equivalents)
-
Solvent: Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or microwave reactor, inert atmosphere (Nitrogen or Argon), TLC plates, column chromatography supplies (silica gel, solvents).
General Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura coupling experiment.
Step-by-Step Protocol
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.2 equiv), the base (e.g., Cs₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.05 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) or heat in a microwave reactor. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation: Example Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with various boronic acids, based on protocols for similar azaindole systems.[7][10][12]
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield Range |
| 1 | Phenylboronic acid | PdCl₂(dppf) (5) | K₂CO₃ (2) | DME/H₂O | 80 | 75-90% |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos (3/6) | K₃PO₄ (2) | Toluene/H₂O | 100 | 80-95% |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (5) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 60-85% |
| 4 | N-Boc-pyrazole-4-boronic acid ester | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 65-88% |
Note: Yields are illustrative and will vary based on specific substrate, reaction scale, and purification efficiency.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently degassed solvents.3. Ineffective base or ligand. | 1. Use a fresh bottle of catalyst or a robust precatalyst.2. Ensure thorough degassing of the solvent system.3. Switch to a stronger base (Cs₂CO₃, K₃PO₄) or a more electron-rich, bulky ligand (e.g., SPhos). |
| Protodeboronation | 1. Boronic acid is unstable under reaction conditions.2. Reaction temperature is too high or run time is too long. | 1. Use the corresponding boronic acid pinacol ester.2. Use a more active catalyst to lower the required temperature and reaction time.3. Increase the equivalents of boronic acid (e.g., to 1.5 equiv). |
| Formation of Side Products | 1. Homocoupling of the boronic acid.2. Debromination of starting material.3. N-Arylation of the pyrrole nitrogen. | 1. Ensure the reaction is strictly anaerobic.2. Lower the reaction temperature; use a milder base.3. If N-arylation is significant, consider protecting the pyrrole nitrogen with a removable group like SEM or BOC, although this adds synthetic steps.[13][14] |
| Difficult Purification | 1. Residual palladium catalyst.2. Closely-eluting byproducts. | 1. Pass the crude material through a pad of Celite® or use a palladium scavenger.2. Optimize the chromatography mobile phase; consider reverse-phase chromatography if necessary. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective method for the C-3 arylation of this compound. Success hinges on the rational selection of the catalyst system, base, and solvent to match the electronic demands of this specific azaindole substrate. By leveraging modern palladium catalysts with bulky, electron-rich ligands and carefully controlling the reaction atmosphere and temperature, researchers can efficiently access a diverse library of novel 3-aryl-4-azaindole derivatives for applications in drug discovery and materials science. This guide provides a robust starting point for protocol development and troubleshooting, enabling scientists to accelerate their research programs.
References
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Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available at: [Link]
-
Singh, U., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Gomes, P., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]
-
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Kim, J., et al. (2016). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. Available at: [Link]
-
ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. Available at: [Link]
-
Wallace, D. J., et al. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Tetrahedron Letters. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Singh, B., et al. (1992). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (2006). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Available at: [Link]
-
Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Coordination Chemistry Reviews. Available at: [Link]
-
Maccari, R., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
-
Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
ResearchGate. Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. Available at: [Link]
-
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]
-
Gerasimova, T., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Available at: [Link]
-
Prieur, V., et al. (2014). Microwave-Assisted Synthesis of Substituted Pyrrolo[2,3-d]pyrimidines. European Journal of Organic Chemistry. Available at: [Link]
-
Nørsett, K. G., et al. (2023). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Available at: [Link]
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- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
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- 13. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of the Pyrrole Nitrogen on the Pyrrolo[3,2-b]pyridine Scaffold
Introduction: The Strategic Importance of the Pyrrolo[3,2-b]pyridine Core
The pyrrolo[3,2-b]pyridine scaffold, also known as 7-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry.[1][2] As a bioisostere of indole, it frequently enhances key pharmacological properties such as aqueous solubility and metabolic stability, while providing a unique hydrogen bonding vector through the pyridine nitrogen.[3] This scaffold is the core of numerous approved drugs and clinical candidates, particularly in the domain of kinase inhibitors.[4][5][6]
Functionalization of the 7-azaindole ring system is a critical strategy in drug discovery for modulating biological activity and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] The pyrrole nitrogen (N-1) is a primary site for derivatization. Modification at this position directly influences the electronic nature of the ring system and provides a vector for introducing substituents that can probe specific binding pockets, improve cell permeability, or block metabolic degradation.
This document provides a detailed guide for researchers on the most effective and commonly employed strategies for the derivatization of the pyrrole nitrogen on the pyrrolo[3,2-b]pyridine scaffold. We will cover fundamental protocols for N-alkylation, N-acylation, and advanced metal-catalyzed methods for N-arylation, explaining the mechanistic rationale behind each experimental choice to ensure reproducible and successful outcomes.
General Considerations for N-1 Derivatization
The pyrrole nitrogen of the 7-azaindole scaffold is analogous to that of indole, possessing a pKa of approximately 16-17 in DMSO. Deprotonation is therefore readily achieved with common bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide (KOtBu). The resulting anion is a potent nucleophile, readily reacting with a range of electrophiles. The choice of base and solvent is critical and depends on the nature of the electrophile and the desired reactivity.
N-Alkylation: Introducing Aliphatic and Benzylic Groups
N-alkylation is a foundational method for introducing simple alkyl, substituted alkyl, or benzylic groups. These modifications are instrumental in exploring hydrophobic pockets within a target protein or for improving membrane permeability. The reaction typically proceeds via an SN2 mechanism following deprotonation of the pyrrole nitrogen.
Mechanistic Rationale
The process involves two key steps:
-
Deprotonation: A suitable base abstracts the acidic proton from the pyrrole nitrogen to generate a nucleophilic 7-azaindole anion.
-
Nucleophilic Attack: The anion attacks the electrophilic carbon of an alkyl halide or sulfonate, displacing the leaving group to form the N-C bond.
The choice of base is crucial. Strong, non-nucleophilic bases like NaH are ideal for complete deprotonation, especially with less reactive alkylating agents. For more reactive electrophiles like benzyl or allyl halides, milder bases such as K₂CO₃ can be effective, minimizing potential side reactions.[7]
Caption: General Workflow for N-Alkylation.
Protocol: N-Benzylation using Sodium Hydride
This protocol describes the benzylation of 4-chloro-1H-pyrrolo[3,2-b]pyridine as a representative example.
Materials:
-
4-chloro-1H-pyrrolo[3,2-b]pyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1 M). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add NaH (60% dispersion, 1.2 eq) portion-wise to the stirred solution. Caution: H₂ gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry.
-
Electrophile Addition: Add benzyl bromide (1.1 eq) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).
-
Quenching: Once the starting material is consumed, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Dilute the mixture with water and extract with EtOAc (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/EtOAc gradient) to yield the pure N-benzylated product.
Data Summary: N-Alkylation Conditions
| Electrophile (R-X) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Benzyl bromide | NaH (1.2) | DMF | 0 to RT | 2-4 | >90% |
| Methyl iodide | K₂CO₃ (2.0) | DMF | RT | 6-12 | 85-95% |
| Propargyl bromide | K₂CO₃ (1.5) | DMF | RT | 3 | ~80%[8] |
| Ethyl bromoacetate | Cs₂CO₃ (1.5) | Acetonitrile | 60 | 5 | 80-90% |
N-Arylation: Constructing C-N Bonds via Cross-Coupling
Introducing an aryl or heteroaryl group at the N-1 position often requires metal-catalyzed cross-coupling reactions due to the lower reactivity of aryl halides. The Buchwald-Hartwig amination is the preeminent method for this transformation.[9][10][11] Copper-catalyzed Ullmann-type couplings are also a viable alternative.[12]
Mechanistic Rationale: Buchwald-Hartwig Amination
This palladium-catalyzed reaction enables the coupling of amines (in this case, the pyrrolo[3,2-b]pyridine) with aryl halides or triflates.[10] The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of the catalytic cycle.[6][11]
The catalytic cycle involves three main stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The 7-azaindole coordinates to the Pd(II) center, and a base facilitates deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the nitrogen atom couple, and the desired N-aryl product is eliminated, regenerating the Pd(0) catalyst.
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
Protocol: Palladium-Catalyzed N-Arylation
This protocol describes a general procedure for the coupling of an aryl bromide with the 7-azaindole core.
Materials:
-
1H-pyrrolo[3,2-b]pyridine
-
Aryl bromide (e.g., 4-bromotoluene)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or similar bulky phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or K₃PO₄
-
Anhydrous toluene or dioxane
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or vial, add the 1H-pyrrolo[3,2-b]pyridine (1.2 eq), aryl bromide (1.0 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium salts, washing the pad with additional EtOAc.
-
Extraction & Concentration: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography (e.g., hexanes/EtOAc gradient) to afford the pure N-aryl product.
Data Summary: N-Arylation Conditions
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield |
| Aryl Bromide | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 70-90% |
| Aryl Chloride | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 65-85% |
| Aryl Iodide | CuI / DMEDA | K₂CO₃ | DMF | 120 | 60-80% |
N-Acylation: Installation of Carbonyl Functionality
N-acylation introduces an acyl group, which can serve as a hydrogen bond acceptor, a protecting group, or a handle for further functionalization. The reaction is typically rapid and high-yielding, proceeding via nucleophilic acyl substitution.
Mechanistic Rationale
The reaction can be performed under basic or neutral conditions. In the presence of a base (e.g., triethylamine, pyridine), the 7-azaindole is deprotonated to increase its nucleophilicity. It then attacks the electrophilic carbonyl carbon of an acyl halide or anhydride. Alternatively, direct reaction without a base is possible, with the HCl byproduct being scavenged by a base or solvent. N-acylpyrroles can sometimes be subject to rearrangement (anionic Fries rearrangement), although this is typically under harsher conditions.[13]
Caption: General Workflow for N-Acylation.
Protocol: N-Acetylation with Acetic Anhydride
This protocol provides a straightforward method for N-acetylation.
Materials:
-
1H-pyrrolo[3,2-b]pyridine
-
Acetic anhydride ((Ac)₂O)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
1 M aqueous HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in pyridine or DCM in a round-bottom flask at room temperature.
-
Reagent Addition: Cool the solution to 0 °C and add acetic anhydride (1.5 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with DCM.
-
Washing: Wash the organic layer sequentially with water, 1 M HCl (to remove pyridine), saturated NaHCO₃ (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by flash chromatography or recrystallization.
Conclusion and Future Perspectives
The derivatization of the pyrrole nitrogen of the pyrrolo[3,2-b]pyridine scaffold is a versatile and powerful strategy in drug design and synthetic chemistry. The protocols outlined in this application note for N-alkylation, N-arylation, and N-acylation provide robust and reproducible methods for accessing a wide array of functionalized analogues. Mastery of these techniques allows researchers to systematically probe structure-activity relationships and optimize the properties of this important pharmacophore. As synthetic methodologies continue to advance, particularly in the realm of C-H activation and late-stage functionalization, the toolkit for modifying this privileged scaffold will undoubtedly expand, enabling the discovery of next-generation therapeutics.
References
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. [Link]
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Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. (2023). ResearchGate. [Link]
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Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. (2010). PubMed. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Publishing. [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). PubMed Central. [Link]
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Recent advances in the global ring functionalization of 7-azaindoles. (2020). RSC Publishing. [Link]
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Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. (2021). Royal Society of Chemistry. [Link]
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N-Alkylation of Some Imidazopyridines. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]
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Unexpected Ring Transformation to Pyrrolo[3.2-b]pyridine Derivatives. Fused Azolium Salts. 22. (1979). ACS Publications. [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2022). Taylor & Francis Online. [Link]
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Synthesis of substituted N-heterocycles by N-acylation. Organic Chemistry Portal. [Link]
-
Organometallic Methods for the Synthesis and Functionalization of Azaindoles. (2007). PubMed. [Link]
-
Nucleophilic chlorination of 1H-pyrrolo[2,3-b]pyridine-N-oxides with MsCl/DMF. (2022). ResearchGate. [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. (2022). The Royal Society of Chemistry. [Link]
-
Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. (2016). Scribd. [Link]
-
Azaindole synthesis. Organic Chemistry Portal. [Link]
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Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). IntechOpen. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2019). PubMed Central. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate. [Link]
-
Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (2004). Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]
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Experimental protocol for kinase inhibition assay using pyrrolopyridine compounds
Experimental Protocol for Kinase Inhibition Assays Using Pyrrolopyridine Compounds
For: Researchers, scientists, and drug development professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a majority of cellular processes, making them prime targets for therapeutic drug development, particularly in oncology.[1] The pyrrolopyridine scaffold has emerged as a privileged structure in the design of kinase inhibitors due to its structural mimicry of the adenine ring of ATP, allowing it to act as a competitive inhibitor at the ATP-binding site.[2][3] This document provides a comprehensive guide for researchers on establishing and performing robust in vitro kinase inhibition assays using pyrrolopyridine-based compounds. We will delve into the underlying principles, provide a detailed, validated protocol for a luminescence-based assay, and offer insights into data analysis and interpretation, ensuring the generation of high-quality, reproducible results.
Introduction: The Rationale Behind Kinase Inhibition and the Role of Pyrrolopyridines
Kinases catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation.[4] This post-translational modification acts as a molecular switch, regulating protein function, cellular signaling, and gene expression. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer.[4] Consequently, the development of small molecule kinase inhibitors has become a major focus of drug discovery.[4][5]
Pyrrolopyridine derivatives have shown significant promise as kinase inhibitors.[2][6][7] Their core structure resembles the purine ring of ATP, enabling them to bind to the kinase's active site and prevent the binding of endogenous ATP, thereby inhibiting substrate phosphorylation.[2][3] The versatility of the pyrrolopyridine scaffold allows for chemical modifications that can enhance potency, selectivity, and pharmacokinetic properties.[2]
This guide will focus on a widely used, non-radioactive, homogeneous assay format: the luminescence-based kinase assay. This method quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A highly active kinase will consume more ATP, resulting in a low luminescence signal. Conversely, in the presence of an effective inhibitor, kinase activity is reduced, less ATP is consumed, and the luminescence signal is higher.[8][9][10]
Choosing the Right Kinase Assay: A Comparative Overview
While this protocol details a luminescence-based assay, it is crucial to understand the landscape of available kinase assay technologies to make an informed decision based on your specific research needs.[5][11]
| Assay Type | Principle | Advantages | Disadvantages |
| Luminescence-Based | Measures remaining ATP after the kinase reaction.[8][12] | High sensitivity, wide dynamic range, simple "mix-and-read" format suitable for HTS.[5][10] | Indirect measurement, susceptible to interference from compounds that affect luciferase.[13] |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled tracer that binds to a phosphospecific antibody.[8][14][15] | Homogeneous format, good for HTS.[8][16] | Requires specific antibodies and fluorescent tracers, potential for compound interference with fluorescence.[17] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the energy transfer between a donor and acceptor fluorophore brought into proximity by a kinase-substrate interaction.[8] | High sensitivity, low background, homogeneous format.[4] | Requires specific labeled reagents, potential for compound interference.[8] |
| Radiometric | Measures the incorporation of a radioactive phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[5] | Direct measurement of phosphorylation, considered the "gold standard" for sensitivity and versatility.[5][18] | Requires handling of radioactive materials and specialized disposal, not easily amenable to HTS.[5] |
| AlphaScreen® | A bead-based assay where phosphorylation brings donor and acceptor beads into proximity, generating a chemiluminescent signal.[11] | Highly sensitive, homogeneous format.[11] | Susceptible to interference from light-scattering compounds or those that generate singlet oxygen.[11] |
For the purposes of this protocol, we will proceed with the Luminescence-Based Assay due to its widespread adoption, ease of use, and suitability for screening and IC50 determination of pyrrolopyridine compounds.
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates the overall workflow for determining the inhibitory activity of pyrrolopyridine compounds against a target kinase.
Caption: Example of a dose-response curve for IC50 determination.
Assay Validation: The Z'-Factor
To ensure the quality and robustness of the assay, especially for high-throughput screening, calculate the Z'-factor:
Z' = 1 - (3 * (SD_DMSO + SD_no_kinase)) / |Mean_DMSO - Mean_no_kinase|
Where:
-
SD: Standard Deviation
-
Mean: Average RLU
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.
Causality and Trustworthiness in Experimental Design
-
Why use ATP at Km? For ATP-competitive inhibitors like pyrrolopyridines, the apparent IC50 value is dependent on the ATP concentration. Using ATP at its Michaelis-Menten constant (Km) provides a standardized condition for comparing the potency of different compounds. [19]* The Importance of Controls:
-
Positive Control (DMSO only): Represents 0% inhibition and the maximum kinase activity under the assay conditions.
-
Negative Control (No Kinase): Represents 100% inhibition and provides the baseline signal.
-
Reference Inhibitor: Including a known inhibitor with a well-characterized IC50 value helps to validate the assay performance on a day-to-day basis.
-
-
DMSO Concentration: High concentrations of DMSO can inhibit kinase activity. It is crucial to keep the final DMSO concentration constant across all wells and as low as possible (ideally ≤1%). [4]* Linearity of the Kinase Reaction: The assay should be performed under conditions of initial velocity, where the rate of product formation is linear with time and enzyme concentration. This ensures that the measured inhibition is not confounded by substrate depletion or product inhibition. [19]
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| High variability between replicates | Pipetting errors, improper mixing, edge effects in the plate. [20] | Calibrate pipettes, ensure thorough mixing, avoid using outer wells or fill them with buffer. [20] |
| Low Z'-factor (<0.5) | Suboptimal reagent concentrations, low signal-to-background ratio. | Re-optimize kinase, substrate, and ATP concentrations. |
| Compound Interference | The pyrrolopyridine compound may inhibit the luciferase enzyme or quench the luminescent signal. | Perform a counter-screen with the detection reagent alone in the presence of the compound to identify luciferase inhibitors. |
Conclusion
This application note provides a comprehensive framework for conducting kinase inhibition assays with pyrrolopyridine compounds. By understanding the principles behind the chosen assay, carefully optimizing experimental conditions, and adhering to best practices for data analysis, researchers can generate reliable and reproducible data to advance their drug discovery programs. The luminescence-based assay described herein offers a robust and scalable platform for identifying and characterizing novel kinase inhibitors.
References
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012). Assay Development for Protein Kinase Enzymes. In S. Markossian (Ed.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Elkamhawy, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1339-1348. Retrieved from [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Al-Ostath, S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. Retrieved from [Link]
-
Al-Ostath, S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. ResearchGate. Retrieved from [Link]
-
Klafki, H. W., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8664. Retrieved from [Link]
-
Welss, T., et al. (2019). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Pathogens, 8(4), 184. Retrieved from [Link]
-
Kumar, A., et al. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. European Journal of Medicinal Chemistry, 258, 115603. Retrieved from [Link]
-
Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Degterev, A., et al. (2008). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biomolecular Screening, 13(7), 624-631. Retrieved from [Link]
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Wieczorek, M., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(15), 4930. Retrieved from [Link]
-
Al-Ostath, S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2020). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Recent Patents on Anti-Cancer Drug Discovery, 15(2), 98-115. Retrieved from [Link]
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ResearchGate. Determination of IC50 values for p110 with the PI3-kinase inhibitors.... Retrieved from [Link]
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SciSpace. Fluorescence Polarization Assays in Small Molecule Screening. Retrieved from [Link]
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Bentham Science Publishers. (2024, November 6). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Retrieved from [Link]
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American Association for Cancer Research. (2005, May 1). IC50 determination for receptor-targeted compounds and downstream signaling. Retrieved from [Link]
-
BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
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Manetti, F. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(16), 1673-1703. Retrieved from [Link]
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Yang, T. H., et al. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Retrieved from [Link]
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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National Center for Biotechnology Information. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]
-
Ma, H., & Deacon, S. (2017). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 12(4), 379-391. Retrieved from [Link]
-
Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]
-
ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors against.... Retrieved from [Link]
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Application Notes and Protocols: High-Purity Isolation of 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile via Column Chromatography
Introduction: The Critical Role of Purity for a Privileged Scaffold
1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, a key heterocyclic scaffold, is a cornerstone in medicinal chemistry and drug development. Its structural motif is integral to a variety of potent biological agents, including kinase inhibitors for targeted cancer therapies.[1][2] The efficacy and safety of these potential therapeutics are directly contingent on the purity of the starting materials and intermediates. This application note provides a detailed, experience-driven guide to the purification of crude 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile using silica gel column chromatography, a fundamental and widely applicable technique for achieving high levels of purity.[3][4][5] We will delve into the underlying principles of the separation, a step-by-step protocol, and a comprehensive troubleshooting guide to empower researchers in obtaining this valuable compound in a highly purified form.
Guiding Principles: Mastering the Separation of a Polar Heterocycle
The successful purification of 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile hinges on the principles of adsorption chromatography, where components of a mixture are separated based on their differential affinities for a stationary phase and a mobile phase.[5][6]
The Stationary Phase: Silica Gel as the Primary Adsorbent
Silica gel, a porous form of silicon dioxide (SiO₂), is the most common stationary phase for the purification of pyrrolopyridine derivatives.[7] Its surface is populated with silanol groups (Si-OH), which are slightly acidic and polar. These groups interact with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions. The more polar the compound, the more strongly it adsorbs to the silica gel and the slower it moves down the column.
The Mobile Phase: A Balancing Act of Polarity
The mobile phase, a solvent or a mixture of solvents, is passed through the column and competes with the analyte for the binding sites on the stationary phase. A more polar mobile phase will more effectively displace the analyte from the silica gel, causing it to move faster down the column. For the purification of 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, a compound of moderate polarity, a common starting point is a binary solvent system of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[8] The ratio of these solvents is critical and is best optimized using Thin-Layer Chromatography (TLC) prior to performing the column separation. The ideal mobile phase composition should provide a retention factor (Rf) for the target compound in the range of 0.2-0.4 on a TLC plate, as this generally translates to good separation on a column.[9]
Pre-Chromatography Checklist: Setting the Stage for Success
Before embarking on the column chromatography, a few preparatory steps are essential to ensure a smooth and effective purification.
-
Crude Material Characterization: A preliminary analysis of the crude product by TLC is crucial. This will provide a visual representation of the number of components in the mixture and their relative polarities, and will be instrumental in optimizing the mobile phase.
-
Solubility Assessment: Ensure the crude material is soluble in the chosen mobile phase or a minimal amount of a slightly more polar solvent. Poor solubility can lead to precipitation on the column and compromise the separation.
-
Stationary Phase Selection: For most applications, standard silica gel (60 Å, 230-400 mesh) is suitable. However, due to the basic nature of the pyridine nitrogen in the target molecule, interactions with the acidic silanol groups can sometimes lead to peak tailing or even degradation.[8] In such cases, using deactivated (neutralized) silica gel or basic alumina as the stationary phase can be advantageous.
Experimental Protocol: A Step-by-Step Guide to Purification
This protocol outlines a general procedure for the purification of crude 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile. The specific parameters, such as column size and solvent volumes, should be scaled according to the amount of crude material to be purified.
I. Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
-
Prepare TLC Plates: Use standard silica gel TLC plates.
-
Spot the Crude Mixture: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the baseline of the TLC plate.
-
Develop the Plates: Place the TLC plates in developing chambers containing different ratios of hexanes and ethyl acetate (e.g., 4:1, 3:1, 2:1, 1:1, and 1:2 hexanes:ethyl acetate).
-
Visualize the Spots: After the solvent front has reached near the top of the plate, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm and 365 nm).[10]
-
Determine the Optimal Solvent System: The ideal solvent system will give the target compound an Rf value between 0.2 and 0.4, with good separation from impurities.
II. Column Preparation and Packing
-
Select an Appropriate Column: The diameter of the column depends on the amount of sample to be purified. A general rule of thumb is a sample-to-silica ratio of 1:30 to 1:100 by weight.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, less polar mobile phase (e.g., 4:1 hexanes:ethyl acetate) to form a slurry.
-
Pack the Column: Secure the column vertically. Place a small plug of cotton or glass wool at the bottom and add a layer of sand. Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.
-
Equilibrate the Column: Once the silica has settled, add a layer of sand on top to protect the surface. Wash the column with 2-3 column volumes of the initial mobile phase until the packing is stable.
III. Sample Loading and Elution
-
Dissolve the Crude Sample: Dissolve the crude 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Load the Sample: Carefully apply the dissolved sample to the top of the column.
-
Begin Elution: Start eluting the column with the optimized mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 4:1 to 1:2 hexanes:ethyl acetate), is often effective for separating compounds with a range of polarities.[11]
-
Collect Fractions: Collect the eluate in a series of test tubes or flasks.
IV. Fraction Analysis and Product Isolation
-
Monitor Fractions by TLC: Spot each collected fraction on a TLC plate and develop it using the optimized solvent system to identify the fractions containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile.
-
Characterize the Purified Product: Confirm the identity and purity of the final product using appropriate analytical techniques such as NMR, LC-MS, and melting point analysis.
Data Presentation: Key Parameters for Reproducibility
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for broad applicability. |
| Alternative Stationary Phase | Neutral or Basic Alumina | For compounds sensitive to acidic silica.[8] |
| Mobile Phase (TLC & Column) | Hexanes:Ethyl Acetate (gradient) | Good starting point for moderately polar compounds. |
| Optimal Rf (TLC) | 0.2 - 0.4 | Ensures good separation on the column.[9] |
| Sample to Silica Ratio | 1:30 to 1:100 (by weight) | Provides sufficient separation capacity. |
| Elution Mode | Gradient Elution | Effective for separating mixtures with varying polarities. |
Experimental Workflow Visualization
Caption: Workflow for the purification of 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile.
Troubleshooting Common Purification Challenges
Even with a well-defined protocol, challenges can arise. The following guide addresses common issues and provides logical solutions.
| Problem | Potential Cause | Troubleshooting Suggestion |
| Poor Separation | Inappropriate mobile phase polarity. | Re-optimize the mobile phase using TLC. Aim for an Rf of 0.2-0.4 for the target compound.[9] |
| Overloading the column. | Reduce the amount of crude material loaded onto the column. | |
| Peak Tailing | Strong interaction with acidic silica gel. | Use deactivated silica gel or basic alumina. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.[8] |
| Compound Stuck on Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A small percentage of methanol can be added to the ethyl acetate. |
| Compound degradation on silica. | Use a less acidic stationary phase like neutral alumina. | |
| Co-eluting Impurities | Impurities have similar polarity to the product (e.g., isomers). | Try a different solvent system (e.g., dichloromethane/methanol).[8] Consider an alternative stationary phase (e.g., alumina or reversed-phase C18 silica). |
| Cracked Column Bed | Improper packing or running the column dry. | Ensure the column is packed evenly as a slurry. Never let the solvent level drop below the top of the stationary phase. |
Troubleshooting Logic Diagram
Caption: A decision-making flowchart for troubleshooting purification challenges.
Conclusion: A Pathway to High-Purity Heterocycles
The column chromatography protocol detailed in this application note provides a robust framework for the successful purification of crude 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile. By understanding the fundamental principles of the separation and diligently applying the outlined steps, researchers can consistently obtain this valuable building block with the high degree of purity required for demanding applications in drug discovery and development. The key to success lies in the methodical optimization of the mobile phase using TLC and the careful execution of the chromatographic process.
References
-
Wang, L., et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Molecules. 2021. [Link]
-
Bagley, M. C., et al. A General Method for the Preparation of 4- and 6-Azaindoles. Synlett. 2001. [Link]
-
Biotage. Successful flash chromatography. [Link]
-
ResearchGate. Chromatography Column Chemistry and Its Applications: A Comprehensive Guide for Researchers. [Link]
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. [Link]
-
Hojnik, C. Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. 2017. [Link]
-
Biotage. Successful Flash Chromatography. [Link]
-
Wróblewska, K., et al. Study of chromatographic behavior of antibiotic drugs and their metabolites based on quantitative structure-retention relationships with the use of HPLC-DAD. Journal of Pharmaceutical and Biomedical Analysis. 2020. [Link]
-
de la Cruz, P., et al. Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. Organic & Biomolecular Chemistry. 2016. [Link]
-
Chrom Tech, Inc. Flash Chromatography Explained: A Comprehensive Guide. [Link]
-
Clark, J. Column chromatography. Chemguide. 2007. [Link]
-
El-Sayed, M. Column chromatography.pdf. Mansoura University. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. rnlkwc.ac.in [rnlkwc.ac.in]
- 6. chromtech.com [chromtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Fischer Indole Synthesis for Azaindoles
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the Fischer indole synthesis, specifically for the preparation of azaindole scaffolds. Azaindoles are critical bioisosteres of indoles, frequently utilized in pharmaceutical development to modulate physicochemical and pharmacokinetic properties.[1]
While the Fischer indole synthesis is a cornerstone of heterocyclic chemistry, its application to azaindole systems is often plagued by low yields.[1] The primary challenges stem from the electronic properties of the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring, making the key[2][2]-sigmatropic rearrangement more difficult compared to standard indole synthesis.[3][4] Furthermore, the basicity of the pyridine nitrogen can lead to unproductive protonation under the acidic reaction conditions, effectively sequestering the starting material.[3][4]
This guide provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues, transforming failed reactions into successful syntheses.
Core Troubleshooting Guide
Q1: My Fischer indole synthesis of an azaindole is failing completely or giving a yield below 10%. Where should I start my investigation?
A1: A complete failure or extremely low yield in this reaction typically points to one of three critical areas: the inherent reactivity of your substrate, the purity of your starting materials, or fundamentally incorrect reaction conditions.
1. Substrate Electronics: The "Azaindole Problem"
The most common culprit is the electron-deficient nature of the pyridylhydrazine starting material.[3] The pyridine nitrogen withdraws electron density, which reduces the nucleophilicity of the hydrazine and slows down the key steps of the reaction mechanism.
-
Causality: The mechanism involves a[2][2]-sigmatropic rearrangement of an ene-hydrazine intermediate.[1] This step is facilitated by electron-rich aromatic systems. The electron-poor pyridine ring creates a higher activation energy barrier for this rearrangement.[3]
-
Expert Recommendation:
-
Introduce Electron-Donating Groups (EDGs): If your synthetic route allows, start with a pyridylhydrazine that has an electron-donating group (e.g., methoxy, methyl) on the pyridine ring. EDGs help to counteract the electron-withdrawing effect of the ring nitrogen.[1][3] Computational studies suggest that a methoxy group, for instance, reduces the basicity of the pyridine nitrogen, making the required proton transfer for the reaction to proceed more favorable.[4]
-
Verify Starting Material Purity: Pyridylhydrazines can be unstable and prone to oxidation. Impurities or decomposition products can inhibit the reaction.[3] Ensure the purity of your hydrazine and the carbonyl compound. If necessary, recrystallize or distill the starting materials immediately before use. The presence of water is also highly detrimental, so use anhydrous solvents and reagents.[3]
-
2. Reaction Conditions: Catalyst and Temperature
If your substrate is electronically viable, the next step is to scrutinize your reaction conditions.
-
Causality: The reaction requires an acid catalyst to promote both the formation of the ene-hydrazine intermediate and the subsequent rearrangement.[5] The temperature must be high enough to overcome the activation energy but not so high that it causes decomposition.[3]
-
Expert Recommendation:
-
Catalyst Screening: The choice of acid catalyst is paramount and often substrate-dependent.[3] Do not rely on a single catalyst. A small-scale screen of different acids is the most effective strategy. See the "Catalyst Selection Guide" in the section below for a more detailed approach.
-
Temperature Optimization: Begin with a moderate temperature (e.g., 80-100 °C) and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] If the reaction is sluggish after several hours, incrementally increase the temperature by 10-20 °C.
-
Q2: My reaction is producing a dark, tar-like substance with very little desired product. How can I achieve a cleaner reaction?
A2: Tar formation is a clear indication that your reaction conditions are too harsh, causing decomposition of the starting materials, intermediates, or the azaindole product itself.[3]
-
Causality: High temperatures and highly concentrated strong acids can promote a cascade of undesirable side reactions, including polymerization and degradation. Azaindoles, once formed, can also be sensitive to strongly acidic conditions at elevated temperatures.
-
Expert Recommendation:
-
Reduce Temperature: This is the most critical first step. Lower the reaction temperature to the minimum required for the consumption of the starting material. Using a higher-boiling point solvent can provide more precise temperature control.[3]
-
Modify Catalyst System: Switch to a milder acid catalyst. If you are using a strong Brønsted acid like sulfuric acid, consider a Lewis acid like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).[5][6] Polyphosphoric acid (PPA) is often effective as it can act as both the catalyst and solvent, but its viscosity can be an issue. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a powerful alternative that often gives cleaner reactions than PPA.
-
Conduct Under Inert Atmosphere: Some intermediates in the Fischer synthesis can be sensitive to oxidation.[3] Running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that contribute to tar formation.
-
Monitor Reaction Time: Do not let the reaction run for an arbitrarily long time. Once TLC or LC-MS shows that the starting material is consumed, work up the reaction. Prolonged heating can degrade the product.
-
Q3: My main byproduct appears to be the aminopyridine corresponding to my starting pyridylhydrazine. What is causing this?
A3: The formation of the parent aminopyridine is a classic sign that a competing side reaction, heterolytic N-N bond cleavage, is dominating your desired reaction pathway.
-
Causality: The Fischer indole synthesis mechanism proceeds through an ene-hydrazine intermediate. This intermediate must undergo a[2][2]-sigmatropic rearrangement to form the C-C bond necessary for the indole ring. However, if the ene-hydrazine is substituted with strong electron-donating groups, the N-N bond can weaken and cleave under acidic conditions. This cleavage pathway is essentially the reverse of the reaction that formed the hydrazine, leading to the formation of an aminopyridine and an iminium ion fragment.
-
Expert Recommendation:
-
Re-evaluate Carbonyl Partner: This issue is particularly prevalent when the ketone or aldehyde partner has strong electron-donating substituents (e.g., in the synthesis of 3-aminoindoles).[7] If possible, modify the carbonyl component to be less electron-rich.
-
Switch to Lewis Acids: Protic (Brønsted) acids are often more aggressive in promoting N-N bond cleavage. Switching to a Lewis acid catalyst (e.g., ZnCl₂) can sometimes favor the desired[2][2]-sigmatropic rearrangement pathway.[8]
-
Lower Temperature: As with tar formation, excessive heat can favor fragmentation pathways. Running the reaction at a lower temperature may suppress the N-N bond cleavage.
-
Q4: I am using an unsymmetrical ketone and obtaining a mixture of two regioisomeric azaindoles. How can I improve the selectivity?
A4: The formation of two regioisomers arises from the non-selective formation of two possible ene-hydrazine intermediates from the unsymmetrical ketone. The final product distribution is determined by the relative rates of formation of these intermediates and their subsequent rearrangement.
-
Causality: An unsymmetrical ketone can form an enamine at either the more substituted or less substituted α-carbon. The reaction conditions, particularly the choice of acid, can influence this selectivity.[3]
-
Expert Recommendation:
-
Vary the Acid Catalyst: This is the most effective approach. Stronger acids may favor the formation of the more thermodynamically stable (more substituted) enamine, while bulkier catalysts might favor the less sterically hindered side.[3] A systematic screening of acids is essential.
-
Steric Hindrance: You can leverage sterics to your advantage. If one side of the ketone is significantly more sterically hindered, the reaction will likely favor cyclization at the less hindered position.
-
Consider a Directed Synthesis: If achieving high regioselectivity is critical and optimization fails, you may need to redesign your synthesis to use a symmetrical ketone or a starting material that pre-installs the desired connectivity, though this is a less direct solution.
-
Visual Guides and Protocols
Fischer Indole Synthesis Mechanism for Azaindoles
The following diagram illustrates the key steps in the acid-catalyzed Fischer indole synthesis of a 4-azaindole.
Caption: Decision tree for troubleshooting low azaindole synthesis yields.
Table 1: Common Acid Catalysts for Azaindole Synthesis
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | Brønsted | 80-150 °C, often used as solvent | Strong dehydrating agent, effective | Viscous, difficult to stir, harsh workup |
| Eaton's Reagent (P₂O₅/MeSO₃H) | Brønsted | 25-100 °C | Less viscous than PPA, often cleaner | Highly corrosive, moisture sensitive |
| Sulfuric Acid (H₂SO₄) | Brønsted | 80-120 °C in high-boiling solvent | Inexpensive, strong acid | Can cause charring/decomposition |
| Zinc Chloride (ZnCl₂) | Lewis | 120-180 °C, neat or in solvent | Milder than strong Brønsted acids | High temperatures often required |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted | 80-110 °C in Toluene/Xylene | Easy to handle solid, moderate strength | May not be strong enough for all substrates |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis of a 4-Azaindole
This protocol is a general guideline and must be optimized for specific substrates.
Step A: Hydrazone Formation (Optional, can be done in situ)
-
To a solution of the pyridylhydrazine (1.0 eq) in ethanol or acetic acid (0.2 M), add the ketone or aldehyde (1.0-1.1 eq).
-
Stir the mixture at room temperature or heat gently (e.g., 60 °C) for 1-4 hours.
-
Monitor the reaction by TLC until the starting hydrazine is consumed.
-
If the hydrazone precipitates, it can be filtered, washed with a cold solvent like ethanol, and dried. Otherwise, the reaction mixture can be carried directly to the next step.
Step B: Cyclization
-
Place the pyridylhydrazone (1.0 eq) in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Add the chosen acid catalyst. For example, add the hydrazone to 10 equivalents (by weight) of preheated polyphosphoric acid (PPA) at 80 °C.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically between 80 °C and 180 °C). [3]4. Monitor the progress of the reaction by TLC or LC-MS (quenching a small aliquot in water and extracting with ethyl acetate). The reaction time can vary from 1 to 24 hours. [3]5. Once the reaction is complete, cool the mixture to room temperature.
-
Workup: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Basify the aqueous mixture to a pH of 8-9 using a suitable base (e.g., concentrated NaOH solution or solid K₂CO₃). This step should be done in an ice bath as it is highly exothermic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. [1]10. Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure azaindole. [1]
Frequently Asked Questions (FAQs)
Q: Why are electron-donating groups on the pyridylhydrazine so important? A: They increase the electron density of the pyridine ring system, which facilitates the crucial-[2][2]sigmatropic rearrangement—the rate-limiting step for many Fischer indole syntheses. [1][3]This lowers the activation energy of the reaction, leading to higher yields and allowing for milder reaction conditions.
Q: Is an inert atmosphere always necessary? A: While not always strictly required, it is highly recommended. [3]Arylhydrazines and the electron-rich intermediates can be susceptible to air oxidation, especially at the high temperatures often employed in this reaction. This oxidation can lead to side products and lower yields. Using an inert atmosphere is a simple precaution that can significantly improve the reproducibility and outcome of your reaction.
Q: How can I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most common method. It's crucial to run a co-spot of your starting hydrazone to accurately track its consumption. For a more detailed analysis, especially when dealing with isomeric products, LC-MS is superior as it can provide mass information for the product and any major byproducts, helping you to diagnose issues like N-N bond cleavage.
References
-
Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. Retrieved from [Link]
-
Gribble, G. (2016). Fischer Indole Synthesis. ResearchGate. Retrieved from [Link]
-
Tantillo, D. J., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail?. NIH Public Access. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Rodriguez, J. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved from [Link]
-
Taber, D. F., & Stranberg, P. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]
-
Garg, N. K. (2013). Understanding and Interrupting the Fischer Azaindolization Reaction. NIH Public Access. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Understanding and Interrupting the Fischer Azaindolization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preserving Nitrile Integrity During Synthesis Workup and Purification
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for a common yet critical challenge in organic synthesis: preventing the hydrolysis of nitrile groups during reaction workup and purification. The stability of the nitrile functional group is paramount for achieving high yields of desired products and ensuring the purity of pharmaceutically active compounds. This resource combines fundamental chemical principles with practical, field-proven methodologies to help you navigate this challenge successfully.
Understanding the Challenge: The Fragility of the Nitrile Group
The nitrile group (-C≡N), while robust in many contexts, is susceptible to hydrolysis under both acidic and basic conditions, converting first to a primary amide and subsequently to a carboxylic acid.[1][2] This transformation is often unintentional during the workup and purification stages of a synthesis, leading to reduced yields and complex impurity profiles.
The reaction is catalyzed by the presence of hydronium (H₃O⁺) or hydroxide (OH⁻) ions.[2] Even seemingly mild conditions, such as exposure to residual acidic or basic reagents, or purification on standard silica gel, can be sufficient to initiate unwanted hydrolysis, particularly with elevated temperatures.
Troubleshooting Guide: Common Scenarios and Solutions
This section addresses specific problems you might encounter during your experiments, providing direct solutions and the scientific rationale behind them.
Scenario 1: My nitrile is hydrolyzing during the aqueous workup.
-
Question: I've quenched my reaction, and upon extraction with water and an organic solvent, I'm observing significant amounts of the corresponding amide and/or carboxylic acid in my crude NMR. What's going wrong and how can I fix it?
-
Answer & Rationale: Standard aqueous workups using deionized water can be problematic if the reaction mixture contains residual acid or base. Water itself is neutral, but it will not control the pH of the extraction. The key is to maintain a neutral pH environment throughout the workup to minimize both acid and base-catalyzed hydrolysis.[1]
Solution Workflow:
-
Temperature Control: Before quenching, cool the reaction mixture, ideally to 0-5 °C. Hydrolysis rates are significantly temperature-dependent.
-
Neutral Quench: Instead of quenching with plain water, use a cold, saturated aqueous solution of a mild salt like sodium chloride (brine) or, for more rigorous pH control, a buffered solution.
-
Buffered Wash: Perform the aqueous extraction using a cold, pH 7 buffer. A phosphate buffer is an excellent choice as it has a high buffering capacity around neutral pH.[3]
-
Minimize Contact Time: Perform the extraction and phase separation as quickly as possible to reduce the time the nitrile is in contact with the aqueous phase.
-
Thorough Drying: After separation, dry the organic layer thoroughly with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) to remove all traces of water before solvent evaporation.
Diagram: Decision Workflow for Aqueous Workup
Caption: Workflow for selecting an appropriate aqueous workup.
-
Scenario 2: My compound is highly water-soluble, or I suspect even a buffered wash is causing issues.
-
Question: My nitrile-containing product has some polarity, and I'm losing material or seeing hydrolysis even with a buffered workup. Is there a way to avoid water altogether?
-
Answer & Rationale: Yes, a non-aqueous workup is an excellent strategy for highly sensitive or polar compounds. The goal is to remove reactive reagents and byproducts without introducing water. This often involves quenching the reaction with a non-aqueous protic source and then using filtration or trituration to isolate the product.
Solution Workflow:
-
Non-Aqueous Quench: After cooling the reaction, quench it by slowly adding a cold alcohol, such as isopropanol or methanol.[4] These will react with and neutralize many reactive species (e.g., organometallics, hydrides) without the high reactivity of water.
-
Solvent Removal: Concentrate the quenched reaction mixture under reduced pressure.
-
Trituration/Filtration: Add a solvent in which your desired nitrile product is insoluble but the impurities are soluble. Stir the resulting slurry (this is trituration), then collect your product by filtration. Wash the solid with a small amount of the cold trituration solvent.
-
Alternative: If your product is soluble, dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a plug of an inert material like Celite® to remove insoluble byproducts.
-
Scenario 3: My nitrile is degrading during column chromatography.
-
Question: My crude material looks clean, but after purification by flash chromatography on silica gel, I see new spots on my TLC plate corresponding to the amide or carboxylic acid. Why is this happening?
-
Answer & Rationale: Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH).[5][6] These acidic sites can act as catalysts for nitrile hydrolysis, especially when using polar protic solvents like methanol in the mobile phase.
Solution Workflow:
-
Use Neutral Alumina: For acid-sensitive compounds, neutral alumina is an excellent alternative to silica gel.[5][7] It lacks the acidic surface of silica and is suitable for a wide range of compounds, including amines and nitrogen-containing heterocycles.[8]
-
Deactivate the Silica Gel: If you must use silica, you can neutralize its acidic surface.
-
Avoid Protic Solvents: If possible, avoid using methanol or ethanol in your mobile phase on silica gel. If a highly polar solvent is needed, consider using acetonitrile or a higher concentration of ethyl acetate in a non-polar solvent like hexanes.
-
Reversed-Phase Chromatography: For polar nitriles, reversed-phase chromatography (e.g., C18 silica) is a viable option. The mobile phases (typically water/acetonitrile or water/methanol) can be buffered at a neutral pH to ensure the stability of the nitrile.
Table: Comparison of Chromatography Stationary Phases for Nitriles
-
| Stationary Phase | pH Character | Best For | Potential Issues | Mitigation Strategies |
| Silica Gel | Acidic (pH ≈ 4-5) | Non-polar, neutral, and acid-stable compounds. | Can catalyze hydrolysis of sensitive nitriles.[6][9] | Use non-protic solvents; add 1-3% TEA to mobile phase to neutralize.[9] |
| Neutral Alumina | Neutral (pH ≈ 7.0) | Acid-sensitive and base-stable compounds, amines.[7][8] | Can have strong adsorption for very polar compounds. | Generally a safer choice for sensitive nitriles. |
| Basic Alumina | Basic (pH ≈ 10) | Base-stable compounds; not generally recommended for nitriles. | High basicity can catalyze hydrolysis. | Use neutral alumina instead. |
| Reversed-Phase (C18) | Neutral | Polar, water-soluble compounds. | Requires aqueous mobile phases. | Buffer the mobile phase to pH 7 to prevent hydrolysis. |
Frequently Asked Questions (FAQs)
-
Q1: At what pH is a nitrile group most stable?
-
A: Nitrile groups are generally most stable at or near a neutral pH (pH 6-8). Hydrolysis is catalyzed by both strong acids and strong bases. The reaction with water alone at neutral pH is typically very slow at room temperature.[1]
-
-
Q2: How can I detect if my nitrile has hydrolyzed?
-
A: You can use several common analytical techniques:
-
TLC: The amide and carboxylic acid byproducts are typically more polar than the parent nitrile and will have lower Rf values.
-
¹H NMR: The amide protons (-CONH₂) often appear as two broad singlets between 5.5 and 8.5 ppm. The carboxylic acid proton (-COOH) is a very characteristic broad singlet far downfield, typically between 10-13 ppm.[10][11]
-
¹³C NMR: The carbon of the nitrile group appears around 115-130 ppm.[10][11] Upon hydrolysis, this is replaced by a carbonyl carbon signal further downfield, around 165-185 ppm for a carboxylic acid or amide.[10][11]
-
IR Spectroscopy: The sharp, strong C≡N stretch around 2220-2260 cm⁻¹ is a key diagnostic peak for nitriles. Its disappearance and the appearance of a strong C=O stretch (around 1650-1710 cm⁻¹) and a broad O-H stretch (for the acid, 2500-3300 cm⁻¹) indicates hydrolysis.[11]
-
HPLC/LC-MS: A reversed-phase HPLC method can readily separate the less polar nitrile from its more polar amide and carboxylic acid byproducts.[12]
-
-
-
Q3: Can I use a mild base like sodium bicarbonate (NaHCO₃) to wash my organic layer?
-
A: While saturated sodium bicarbonate is a weak base and is commonly used to neutralize acids, it can still raise the pH enough to slowly hydrolyze sensitive nitriles, especially with prolonged contact or warming. A pH 7 phosphate buffer is a safer choice if your only goal is a neutral wash. If you need to neutralize a significant amount of acid, use cold, saturated NaHCO₃, but work quickly and follow up with a brine wash.
-
-
Q4: Are aromatic nitriles more or less stable to hydrolysis than aliphatic nitriles?
-
A: Generally, aromatic nitriles can be slightly more resistant to hydrolysis due to the electronic effects of the aromatic ring. The carbon atom of the nitrile is less electrophilic. However, this is a general trend, and the presence of other functional groups on the ring or aliphatic chain can have a much larger impact on stability. Assume all nitriles are potentially sensitive until proven otherwise.
-
Key Experimental Protocols
Protocol 1: Mild Workup Using a Phosphate Buffer
-
Preparation of 1L of 1X Phosphate-Buffered Saline (PBS), pH ≈ 7.4:
-
In 800 mL of purified water, dissolve:
-
8 g of Sodium Chloride (NaCl)
-
0.2 g of Potassium Chloride (KCl)
-
1.44 g of Disodium Phosphate (Na₂HPO₄)
-
0.24 g of Monopotassium Phosphate (KH₂PO₄)
-
-
Adjust the pH to 7.4 with dilute HCl or NaOH if necessary.[13][14]
-
Add purified water to a final volume of 1 L.[13]
-
For workups, cool this solution to 0-5 °C in an ice bath.
-
-
Workup Procedure:
-
Cool the completed reaction mixture to 0-5 °C.
-
Quench the reaction by slowly adding the cold PBS solution.
-
Transfer the mixture to a separatory funnel and add your desired organic extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Shake the funnel gently, venting frequently.
-
Allow the layers to separate and drain the organic layer.
-
Wash the organic layer one more time with cold PBS, followed by a wash with cold brine (saturated NaCl solution).
-
Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Protocol 2: Purification of an Acid-Sensitive Nitrile using Neutral Alumina
-
Method Development (TLC):
-
Use neutral alumina TLC plates to develop a solvent system that provides good separation of your compound from impurities, aiming for an Rf of 0.2-0.3 for your product. Common solvent systems are mixtures of hexanes and ethyl acetate, or dichloromethane and ethyl acetate.
-
-
Column Preparation:
-
Select a column size appropriate for your sample amount.
-
Pack the column with neutral alumina using your chosen mobile phase.
-
-
Chromatography:
-
Load your crude sample onto the column (either directly or pre-adsorbed onto a small amount of alumina).
-
Run the column using the mobile phase developed during TLC, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Diagram: Nitrile Hydrolysis Pathway
Caption: Stepwise hydrolysis of a nitrile to a carboxylic acid.
References
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
ResearchGate. (2012, December 14). How to wash the Alumina Neutral column?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
ResearchGate. (2019, January 20). How to seperate organic amine from silica gel?. Retrieved from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep neutral alumina column purification of high pKa compounds. Retrieved from [Link]
- Google Patents. (2002). WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
-
ACS Publications. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Protocols.io. (2020, July 7). SOLUTION- 02 - Phosphate Buffered Saline (PBS). Retrieved from [Link]
- Google Patents. (2012). US8263804B2 - Conversion of nitrile compounds into corresponding carboxylic acids and esters.
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Retrieved from [Link]
-
University of Notre Dame. Common Standard Operating Procedure for work with... Quenching of pyrophoric substances and waste. Retrieved from [Link]
-
Pharmaguideline. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Retrieved from [Link]
-
ChemRxiv. (2023). Deconvolution and Analysis of H NMR Spectra of Crude Reaction Mixtures. Retrieved from [Link]
-
Science in Hydroponics. (2020, May 11). How to prepare pH 4 and 7 buffers from scratch without using a pH meter. Retrieved from [Link]
-
Diagnopal. (2023, September 4). Phosphate Buffered Saline Protocol and Use. Retrieved from [Link]
-
Biotage. Successful flash chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Column Chromatography Notes. Retrieved from [Link]
-
PubMed. (2007). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Retrieved from [Link]
-
iGEM. (2019). PREPARATION OF PHOSPHATE BUFFER SALINE (PBS). Retrieved from [Link]
-
King Group, University of Sheffield. Successful Flash Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Workup for Reactions in THF/Dioxane. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, April 22). Using neutral or basic alumina in column chromatography for purification of amines. Retrieved from [Link]
-
St. John's Laboratory. How to prepare Phosphate Buffered Saline (PBS). Retrieved from [Link]
-
University of California, Irvine. SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]
-
Reddit. (2015, May 13). Deactivating Silica Gel with Triethylamine. Retrieved from [Link]
-
Chromatography Forum. (2005, December 30). use of Triethylamine. Retrieved from [Link]
-
University of York, Department of Chemistry. Theory of Aqueous Workup. Retrieved from [Link]
-
YouTube. (2021, April 5). How to prepare your own pH buffers for pH meter calibration from scratch. Retrieved from [Link]
-
KGROUP, University of Washington. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. Buffers for Biochemical Reactions [promega.jp]
- 4. chemistry.nd.edu [chemistry.nd.edu]
- 5. Tips & Tricks [chem.rochester.edu]
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- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 12. US8263804B2 - Conversion of nitrile compounds into corresponding carboxylic acids and esters - Google Patents [patents.google.com]
- 13. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 14. stjohnslabs.com [stjohnslabs.com]
Technical Support Center: Resolving Persistent Starting Material Contamination
Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding one of the most common challenges in synthesis: persistent contamination of a final product with unreacted starting material.
The presence of starting material complicates downstream processes, affects yield calculations, and can compromise the biological activity and safety of target compounds. This center is structured to provide a logical workflow, from initial diagnosis to advanced purification strategies, ensuring you can systematically address and resolve this issue.
Troubleshooting Guide: A Systematic Approach
This section is designed as a series of questions and answers to guide you through the process of identifying the root cause of contamination and implementing an effective solution.
Initial Diagnosis & First Steps
Q1: I see a spot/peak corresponding to my starting material in my crude product analysis (TLC, LC-MS, GC-MS). What is the first thing I should do?
A1: The first step is to systematically confirm the issue and its scale before attempting purification.[1] Rushing into purification without understanding the problem's origin can lead to wasted time and resources.
Recommended Action Plan:
-
Confirm Identity: Co-spot your crude product with a pure sample of the starting material on a TLC plate or run a co-injection in your LC/GC analysis. If the spot/peak intensity increases, it confirms the contaminant's identity.
-
Quantify the Contamination: Use techniques like quantitative NMR (qNMR) or HPLC with a calibration curve to determine the approximate weight percentage of the starting material. This data is crucial for deciding the next steps. A 1-2% contamination might be resolved with a simple purification tweak, whereas a >10% contamination suggests a problem with the reaction itself.
-
Review the Reaction: Before intensive purification, reconsider the reaction conditions. Was the reaction run to completion? Check your monitoring data (e.g., TLC, LC-MS) from the reaction endpoint. Incomplete conversion is the most common cause of starting material carryover.
Part 1: Reaction Optimization
If you've determined that the reaction did not go to completion, the most efficient solution is often to optimize the reaction conditions rather than struggle with a difficult purification.
Q2: My reaction seems to have stalled. How can I drive it to completion?
A2: Stalled reactions are a common source of starting material contamination. The goal of optimization is to shift the reaction equilibrium towards the product.[2] Consider the following strategies, based on Le Châtelier's principle and reaction kinetics.
-
Increase Reagent Stoichiometry: If one of the reagents is inexpensive and easily removed, consider increasing its equivalents (e.g., from 1.1 eq. to 1.5 or 2.0 eq.). This can be particularly effective for equilibrium reactions.
-
Increase Temperature: For many reactions, increasing the temperature increases the reaction rate. If your starting materials and product are thermally stable, consider heating the reaction or increasing the current temperature.
-
Increase Concentration: Increasing the concentration of reactants can increase the frequency of molecular collisions, leading to a higher reaction rate.
-
Change the Catalyst or Increase Catalyst Loading: If you are using a catalyst, it may be degrading over time. Adding a fresh portion of the catalyst can sometimes restart a stalled reaction. Alternatively, a more active catalyst system may be required.
-
Remove a Byproduct: If the reaction generates a volatile byproduct (e.g., water, HCl), its removal can drive the equilibrium towards the products. This can be achieved using a Dean-Stark apparatus for water removal or by running the reaction under a vacuum or a stream of inert gas.
A systematic approach like Design of Experiments (DoE) can efficiently identify the optimal conditions by varying multiple factors at once.[2]
Part 2: Work-up and Initial Purification
Sometimes, the issue lies not in the reaction itself, but in the initial work-up, where the starting material is inadvertently carried through.
Q3: My starting material has a different functional group than my product (e.g., acidic or basic). Can I use this to my advantage?
A3: Absolutely. Exploiting differences in chemical properties is one of the oldest and most powerful purification techniques.[3] Liquid-liquid extraction is highly effective for separating acidic, basic, and neutral compounds.[4][5]
Detailed Protocol: Acid-Base Extraction
This protocol is for removing a basic starting material (e.g., an amine) from a neutral product.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a 1 M HCl solution.[4] This protonates the basic starting material, forming a salt that is soluble in the aqueous layer.
-
Separation: Drain the lower aqueous layer. Repeat the wash 1-2 more times to ensure complete removal.
-
Neutralization & Back-Extraction (Optional): To confirm removal, you can combine the acidic aqueous layers, basify with NaOH, and extract with an organic solvent to recover the starting material.
-
Final Washes: Wash the organic layer with saturated sodium bicarbonate (to neutralize any remaining acid) and then with brine (to remove bulk water).[4][5]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
This process can be inverted (using a basic wash like 1 M NaOH) to remove an acidic starting material (e.g., a carboxylic acid) from a neutral product.[4]
Part 3: Advanced Purification Techniques
When reaction optimization and simple extractions are insufficient, more advanced purification methods are necessary. This is often the case when the starting material and product have very similar physical properties.
Q4: My starting material and product have very similar polarities and are co-eluting during flash column chromatography. What should I do?
A4: Co-elution is a common and frustrating problem in chromatography.[6][7] It occurs when the column's stationary phase cannot sufficiently differentiate between two compounds. The solution lies in manipulating the three key parameters of chromatographic separation: selectivity, efficiency, and capacity factor.[7]
Troubleshooting Co-elution in Flash Chromatography
// Nodes Start [label="Co-elution Detected in\nFlash Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckTLC [label="Step 1: Re-evaluate TLC Conditions\nIs separation visible on TLC?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ChangeSolvent [label="Step 2: Alter Mobile Phase Selectivity (α)\n- Try different solvent systems (e.g., Toluene/EtOAc, DCM/MeOH)\n- Add modifiers (e.g., 0.5% AcOH or Et3N)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ImproveEfficiency [label="Step 3: Increase Column Efficiency (N)\n- Use finer silica (e.g., 230-400 mesh)\n- Use a longer/narrower column\n- Optimize flow rate (slower is often better)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChangeStationaryPhase [label="Step 4: Change Stationary Phase\n- Switch polarity (e.g., Alumina, C18 Reverse Phase)\n- Use treated silica (e.g., deactivated/neutral)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ConsiderPrep [label="Step 5: Escalate to High-Resolution Techniques\n- Preparative HPLC\n- Supercritical Fluid Chromatography (SFC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Recrystallize [label="Alternative: Consider Non-Chromatographic Methods\n- Recrystallization\n- Distillation/Sublimation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Success [label="Separation Achieved", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> CheckTLC; CheckTLC -> ChangeSolvent [label="Yes"]; CheckTLC -> Recrystallize [label="No, inseparable"]; ChangeSolvent -> ImproveEfficiency [label="Still co-eluting"]; ImproveEfficiency -> ChangeStationaryPhase [label="Still co-eluting"]; ChangeStationaryPhase -> ConsiderPrep [label="Still co-eluting"]; ConsiderPrep -> Success; ChangeSolvent -> Success [label="Resolved"]; ImproveEfficiency -> Success [label="Resolved"]; ChangeStationaryPhase -> Success [label="Resolved"]; Recrystallize -> Success [label="Resolved"]; } Caption: Troubleshooting workflow for co-elution.
-
Alter Selectivity (α): This refers to the chemical interactions between your compounds and the stationary/mobile phases.[7]
-
Change Solvent System: If you are using a standard Hexane/Ethyl Acetate system, switch to a system with different chemical properties. For example, using an aromatic solvent like Toluene can introduce π-π stacking interactions, which may differentiate an aromatic starting material from a non-aromatic product.[6] Dichloromethane/Methanol is another common alternative.
-
Use Additives: If your compounds are acidic or basic, adding a small amount of a modifier like acetic acid or triethylamine (~0.5%) can suppress ionization and reduce peak tailing, often improving resolution.[6]
-
-
Improve Efficiency (N): A more efficient column provides more opportunities for separation.
-
Finer Silica: Using a smaller particle size silica gel (e.g., 230-400 mesh) increases the surface area and the number of theoretical plates.[8]
-
Gradient Elution: Instead of running the column in a single solvent mixture (isocratic), start with a less polar solvent system and gradually increase the polarity. This can help resolve compounds that are very close together.[9]
-
-
Change the Stationary Phase: If silica gel isn't working, another material might.
-
Alumina: Can be basic, neutral, or acidic and offers different selectivity compared to silica.[9]
-
Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile) is used. This is an excellent option if your compounds are not excessively greasy.
-
Q5: Column chromatography is failing or impractical for the scale I'm working on. What are my other options?
A5: When standard chromatography is not viable, several other powerful purification techniques can be employed, each exploiting different physical properties of the compounds.[8][10][11]
| Technique | Principle of Separation | Best For... | Key Considerations |
| Recrystallization | Difference in solubility between the desired compound and impurities in a specific solvent at different temperatures. | Purifying solid compounds with moderate to high purity (>80-90%).[12] | Finding the right solvent is critical. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[12][13] |
| Distillation | Difference in boiling points. | Separating volatile liquids from non-volatile solids or other liquids with a significant boiling point difference (>25 °C).[14] | Vacuum distillation is required for high-boiling or heat-sensitive compounds to lower their boiling point.[5][14] |
| Preparative HPLC | High-resolution chromatographic separation based on polarity, size, or charge. | Isolating high-purity compounds, resolving very similar compounds (including isomers), and for valuable materials where yield is critical.[15] | More expensive and time-consuming than flash chromatography; requires specialized equipment. |
| Sublimation | Transition of a substance directly from the solid to the gas phase, without passing through the liquid phase. | Purifying volatile solids that can sublime without decomposition. | Only applicable to a limited range of compounds. |
Detailed Protocol: Selecting a Recrystallization Solvent
-
Solvent Selection: The ideal solvent will dissolve your compound completely when hot but very poorly when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[12]
-
Testing:
-
Place ~20-30 mg of your impure solid into a small test tube.
-
Add a few drops of the chosen solvent at room temperature. If the solid dissolves, the solvent is too good.
-
If it doesn't dissolve, heat the mixture to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.[16]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Abundant crystal formation indicates a good solvent. If no crystals form, try scratching the inside of the glass with a rod or adding a seed crystal.[14]
-
-
Common Solvent Pairs: If a single solvent doesn't work, a two-solvent system (one "good" solvent that dissolves the compound, one "bad" solvent that it's insoluble in) can be effective.[17] Common pairs include Ethanol/Water, Acetone/Methanol, and Toluene/Hexane.[17]
Frequently Asked Questions (FAQs)
Q: Can I use a scavenger resin to remove my unreacted starting material? A: Yes, this is an excellent and often underutilized technique. Scavenger resins are solid supports functionalized with groups that react specifically with certain types of molecules. For example, an isocyanate resin can be used to scavenge excess primary or secondary amines, while an amine-functionalized resin can remove excess acid chlorides. The major advantage is that the resin and the bound impurity are simply filtered off, dramatically simplifying the work-up.
Q: My product appears to be degrading on the silica gel column. What can I do? A: Some compounds are sensitive to the acidic nature of standard silica gel.[5]
-
Deactivate the Silica: You can neutralize the silica by pre-treating it. A common method is to flush the packed column with your eluent containing 1-2% triethylamine before loading your sample.
-
Use a Different Stationary Phase: As mentioned earlier, switching to neutral alumina or Florisil can be an effective solution for acid-sensitive compounds.[9]
Q: I ran a column and recovered my total mass, but it's still an impure mixture. What happened? A: This often happens when the column is overloaded. A general rule of thumb for flash chromatography is to use a silica-to-crude-product weight ratio of at least 30:1 to 50:1 for good separation. For very difficult separations, this ratio might need to be increased to 100:1 or more.
Q: Is Preparative HPLC always the best option for difficult separations? A: While Preparative HPLC offers very high resolution, it is not always the best first choice.[15] It is generally more resource-intensive (solvents, time, cost) than other techniques. It is most appropriate for high-value compounds, final purification steps where very high purity is required (>99.5%), or when all other methods have failed.[18]
References
- Vertex AI Search. (2025). Troubleshooting Contamination Issues in Pharmaceuticals. YouTube.
- BenchChem. (2025).
- BenchChem. (2025). Removal of unreacted starting materials from "Benzamide, N,N,4-trimethyl-". BenchChem.
- BenchChem. (2025).
- Reddit. (2023).
- University of Rochester, Department of Chemistry.
- Google Patents. (1997).
- PubMed Central. (2025).
- ACS Publications.
- Allen.
- PubMed.
- University of Rochester, Department of Chemistry.
- Agilent.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
- Simson Pharma. (2025).
- Reddit. (2023).
- ResearchGate. (2017).
- Reachem. (2024).
- Axion Labs.
- Welch Materials. (2025).
- Master Organic Chemistry. (2016). Natural Product Isolation (2)
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Reachem. (2024).
- Journal of Chemical Education. (1976).
- Open Access Pub. Purification Techniques. Journal of New Developments in Chemistry.
- Agilent.
Sources
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- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
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- 17. reddit.com [reddit.com]
- 18. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Recrystallization of Pyrrolopyridines
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the recrystallization of pyrrolopyridine derivatives. Pyrrolopyridines, a vital class of nitrogen-containing heterocyclic compounds, often present unique purification challenges due to their diverse substitution patterns and resulting polarity. This document offers a structured approach to troubleshooting common issues and answers frequently asked questions, ensuring a higher success rate in obtaining crystalline, high-purity materials.
Troubleshooting Guide: Common Recrystallization Problems and Solutions
This section addresses specific experimental hurdles encountered during the purification of pyrrolopyridines. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying scientific reasoning to empower your experimental design.
Question 1: My pyrrolopyridine derivative is "oiling out" instead of crystallizing upon cooling. What causes this and how can I fix it?
Answer:
"Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2] This typically happens under one of two conditions:
-
High Supersaturation: The solution is too concentrated, causing the compound to precipitate out of solution rapidly and above its melting point in the solvent system.[3]
-
Low Melting Point: The melting point of your pyrrolopyridine derivative (or a eutectic mixture with impurities) is lower than the temperature of the solution at the point of saturation.[1]
Causality and Strategic Solutions:
The core of the issue is that the kinetic barrier to forming a liquid is lower than that of forming an ordered crystal lattice. To address this, you need to slow down the precipitation process and ensure the solution temperature is below the compound's melting point when saturation is reached.
Troubleshooting Steps:
-
Re-heat and Dilute: Add more of the primary ("good") solvent to the mixture to decrease the overall concentration.[1] Re-heat the solution until the oil fully redissolves. A more dilute solution will become saturated at a lower temperature, increasing the likelihood of crystallization over oiling.
-
Slow Cooling: Rapid cooling encourages oiling. Ensure the flask is allowed to cool to room temperature slowly on a benchtop, insulated by a few paper towels, before transferring to an ice bath.[4]
-
Solvent System Modification: The polarity of your solvent system may be too dissimilar to your compound.[4] If using a mixed solvent system, try increasing the proportion of the solvent in which the compound is more soluble. For single-solvent systems, consider a solvent with a slightly different polarity.
-
Seeding: Introduce a "seed crystal" of the pure compound into the slightly cooled, saturated solution.[2][5] This provides a template for crystal growth and can bypass the kinetic barrier of initial nucleation.[6]
Question 2: I'm observing very low recovery of my pyrrolopyridine after recrystallization. What are the likely causes and how can I improve my yield?
Answer:
Low recovery is a common issue and can stem from several factors during the recrystallization process. The primary culprit is often excessive solubility of the compound in the cold solvent system.
Causality and Strategic Solutions:
The goal of recrystallization is to exploit the difference in solubility of your compound at high and low temperatures. If the compound remains significantly soluble at low temperatures, a substantial portion will be lost in the mother liquor.
Troubleshooting Steps:
-
Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve your compound.[1] Excess solvent will lead to greater losses in the mother liquor. If you've added too much, carefully evaporate some of the solvent to re-saturate the solution.[1][7]
-
Optimize Your Solvent System:
-
Single Solvent: The ideal solvent dissolves the compound when hot but poorly when cold.[8] You may need to screen other solvents.
-
Mixed Solvents: If using a solvent/anti-solvent system, you may have an incorrect ratio.[9] After dissolving your compound in a minimal amount of the "good" solvent, add the "anti-solvent" dropwise until you see persistent cloudiness. Then, add a few drops of the "good" solvent to clarify before cooling.[10]
-
-
Ensure Thorough Cooling: Allow sufficient time for the solution to cool, first to room temperature and then in an ice bath, to maximize the precipitation of your product.
-
Check for Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure your apparatus is pre-heated to prevent your product from crystallizing on the filter paper or in the funnel stem.[11][12]
Question 3: My pyrrolopyridine solution is clear and saturated, but no crystals are forming, even after extended cooling. How can I induce crystallization?
Answer:
The failure of a saturated solution to crystallize is due to a high kinetic barrier for nucleation, the initial formation of a stable crystal lattice. The solution is supersaturated but requires a trigger to begin the crystallization process.
Causality and Strategic Solutions:
You need to provide a nucleation site or increase the driving force for crystallization.
Troubleshooting Steps:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for crystal nucleation.[4]
-
Seeding: Add a small crystal of the pure pyrrolopyridine to the solution.[13] This is the most effective method as it provides a perfect template for crystal growth.[6]
-
Reduce the Temperature: If not already done, place the flask in an ice bath, or even a colder bath (e.g., ice/acetone), to further decrease solubility and increase the supersaturation state.
-
Concentrate the Solution: Carefully evaporate a small amount of the solvent and allow the solution to cool again. This increases the concentration and the thermodynamic driving force for crystallization.[7]
Frequently Asked Questions (FAQs)
Q1: How do I choose the best starting solvent or solvent system for my novel pyrrolopyridine?
A1: The principle of "like dissolves like" is a good starting point. Pyrrolopyridines are generally polar molecules due to the presence of nitrogen atoms.[14] Therefore, polar solvents are often a good choice.
-
Polar Protic Solvents: (e.g., ethanol, methanol, water) can form hydrogen bonds and are often good solvents for pyrrolopyridines with H-bond donor/acceptor sites. Ethanol is a common and effective choice.[15]
-
Polar Aprotic Solvents: (e.g., acetone, ethyl acetate) are also good candidates.
-
Nonpolar Solvents: (e.g., hexanes, toluene) are often used as "anti-solvents" in mixed-solvent systems with a more polar solvent.[15]
A systematic approach is to test the solubility of a small amount of your compound in a range of solvents at room temperature and upon heating. The ideal single solvent will show low solubility at room temperature and high solubility at its boiling point.[8]
Q2: What is a mixed solvent system and when should I use it?
A2: A mixed solvent system is used when no single solvent has the ideal solubility characteristics for recrystallization.[10] It typically consists of two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent).[9] This approach is useful for compounds that are either too soluble or not soluble enough in common single solvents. Common pairs include ethanol/water, methanol/diethyl ether, and ethyl acetate/hexanes.[16][17]
Q3: My crude pyrrolopyridine sample is highly colored. Will recrystallization remove the color?
A3: Recrystallization can remove colored impurities, but if the color persists in the hot solution, it may indicate the presence of highly soluble, colored byproducts. In such cases, you can add a small amount of activated charcoal to the hot solution before filtration.[11] The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb your desired product, leading to lower yields. A hot filtration is necessary to remove the fine charcoal particles.[11]
Q4: What is the purpose of a hot filtration?
A4: A hot filtration is performed to remove insoluble impurities from a hot, saturated solution before it is cooled to induce crystallization.[11] This is crucial for separating your compound from things like dust, catalyst residues, or insoluble byproducts. The key is to keep the solution, funnel, and receiving flask hot during the process to prevent your desired compound from crystallizing prematurely.[12]
Data Presentation: Solvent Properties for Pyrrolopyridine Recrystallization
The following table summarizes key properties of common solvents used for the recrystallization of polar heterocyclic compounds like pyrrolopyridines.
| Solvent | Boiling Point (°C) | Polarity Index | Solvent Type | Common Pairings (as solvent or anti-solvent) |
| Ethanol | 78 | 5.2 | Polar Protic | Water, Hexanes, Diethyl Ether |
| Methanol | 65 | 6.6 | Polar Protic | Water, Dichloromethane, Diethyl Ether |
| Water | 100 | 9.0 | Polar Protic | Ethanol, Methanol, Acetone |
| Ethyl Acetate | 77 | 4.4 | Polar Aprotic | Hexanes, Heptane |
| Acetone | 56 | 5.1 | Polar Aprotic | Hexanes, Water |
| Dichloromethane | 40 | 3.1 | Polar Aprotic | Methanol, Hexanes |
| Toluene | 111 | 2.4 | Nonpolar | Hexanes, Ethanol |
| Hexanes | ~69 | 0.1 | Nonpolar | Ethyl Acetate, Acetone, Dichloromethane |
Note: Polarity Index is a relative measure. Higher numbers indicate greater polarity.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Place the crude pyrrolopyridine solid in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent, enough to create a slurry.
-
Heat the flask on a hotplate with stirring. Add the solvent in small portions until the solid just dissolves.
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling.
-
If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
Protocol 2: Mixed-Solvent (Solvent/Anti-Solvent) Recrystallization
-
Dissolve the crude pyrrolopyridine in the minimum amount of the hot "good" solvent.[10]
-
While keeping the solution hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy.[10] This indicates the saturation point has been reached.
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[10]
-
Remove the flask from the heat and follow steps 6-9 from the Single-Solvent Recrystallization protocol.
Visualizations
Diagram 1: Decision Workflow for Pyrrolopyridine Recrystallization Solvent Selection
Sources
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Navigating Small-Scale Purification: A Technical Guide to Preparative Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Preparative Thin-Layer Chromatography (TLC). As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and delve into the nuanced strategies required for successful small-scale purification. This resource is built on a foundation of scientific integrity, combining established principles with practical, field-tested insights to empower you in your research. Preparative TLC is a powerful and accessible technique for isolating compounds on the milligram scale, often serving as a crucial step in synthetic chemistry and natural product isolation.[1][2][3] This guide will equip you to navigate its challenges and optimize your results.
The Self-Validating Workflow: Integrating Analytical and Preparative TLC
A core principle of robust preparative TLC is the continuous interplay with its analytical counterpart. Every preparative separation should be guided and validated by analytical TLC. This cyclical process ensures that your purification strategy is sound from the outset and that your final product meets the required purity standards.
Caption: The iterative workflow between analytical and preparative TLC.
Frequently Asked Questions (FAQs)
Q1: How much sample can I realistically load onto a preparative TLC plate?
A1: Loading capacity is a critical parameter that depends on the difficulty of the separation and the thickness of the stationary phase.[3] Overloading is a common pitfall that leads to poor resolution.[4]
| Plate Thickness | Typical Loading Range (Difficult Separation) | Typical Loading Range (Easy Separation) |
| 0.5 mm | 5-15 mg | 25-40 mg |
| 1.0 mm | 10-30 mg | 50-80 mg |
| 2.0 mm | 20-60 mg | up to 100 mg |
These values are approximate and should be optimized for your specific mixture. A good rule of thumb is to aim for a loading of approximately 50 mg per millimeter of plate thickness for a 20x20 cm plate, but this should be adjusted based on the separation factor (ΔRf) of the compounds of interest.[5]
Q2: My compounds are not UV-active. How can I visualize them without destroying them?
A2: This is a common challenge. While UV visualization is the preferred non-destructive method for aromatic and conjugated systems, other techniques are available.[6][7] One effective strategy is to run two identical preparative plates in the same chamber.[8] After development, one plate is sacrificed for visualization with a chemical stain (e.g., potassium permanganate, anisaldehyde), which then serves as a map to locate the corresponding bands on the unstained plate.[8] Another option is using a berberine spray (0.1% in ethanol), which can allow for UV visualization as it binds irreversibly to the silica.[9][10]
Q3: After extraction, my NMR spectrum shows impurities. Where could they be coming from?
A3: Contamination can arise from several sources. "Grease" or other hydrophobic impurities are a common issue.[2] To mitigate this, after loading the scraped silica onto a fritted funnel, it is advisable to first wash the silica with a non-polar solvent like pentane to remove these impurities before eluting your compound with a more polar solvent.[2] Ensure you are using high-purity solvents for the extraction process.[2] The fluorescent indicator on some plates is typically an inorganic compound and should not co-elute with your product when using organic solvents.[5]
Q4: What is the ideal Rf value I should aim for in my analytical TLC before moving to preparative scale?
A4: For optimal separation in preparative TLC, an Rf value of 0.2-0.3 for your target compound on the analytical plate is generally recommended.[5] An Rf of around 0.1 on a regular TLC plate can also be suitable as it may allow for multiple elutions if the initial separation is insufficient.[10] This lower Rf provides a longer migration path, which can enhance the resolution between closely eluting spots. It is also crucial to ensure a minimum difference in Rf (ΔRf) of about 0.1 between the compounds you wish to separate for a successful purification.[4]
Troubleshooting Guide
This section addresses common problems encountered during preparative TLC and provides systematic solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Poor Separation/Overlapping Bands | - Inappropriate solvent system.- Sample overloading.- Uneven sample application. | 1. Re-optimize the Solvent System: The goal is to maximize the ΔRf between your target and impurities. If the Rf is too high (>0.5), decrease the polarity of the mobile phase. If it's too low (<0.1), increase the polarity.[11]2. Reduce Sample Load: Overloading saturates the stationary phase, leading to band broadening.[4] Refer to the loading capacity table and consider running multiple plates if necessary.3. Improve Application Technique: Apply the sample as a thin, uniform band.[1] Multiple applications of a dilute solution are better than a single application of a concentrated one.[9][12] |
| Streaking or Tailing of Spots | - Sample is too concentrated.- Highly polar compounds interacting strongly with the silica.- Sample degradation on the silica. | 1. Dilute the Sample: A highly concentrated sample can lead to streaking.[13]2. Modify the Mobile Phase: For acidic or basic compounds, adding a small amount of a modifier (e.g., acetic acid for acids, triethylamine for bases) can suppress ionization and improve spot shape.[11][14]3. Check for Compound Stability: Run a 2D TLC to see if your compound is degrading on the plate.[15] |
| No Spots Visible on the Plate | - Insufficient sample concentration.- The solvent level in the chamber was too high.- The compound is not UV-active, and no other visualization method was used. | 1. Increase Sample Concentration: If the sample is too dilute, you may not see any spots.[12]2. Check Solvent Level: The origin line where the sample is applied must be above the solvent level in the developing chamber to prevent the sample from dissolving into the solvent pool.[11][12]3. Use an Appropriate Visualization Technique: If your compound is not UV-active, use a chemical stain or other appropriate method.[6] |
| Low Recovery of Purified Compound | - Incomplete extraction from the silica.- Compound degradation during the process.- Mechanical loss during scraping and transfer. | 1. Use a More Polar Extraction Solvent: The solvent used for extraction must be polar enough to completely desorb the compound from the silica. A mixture like dichloromethane/methanol is often effective.[5]2. Work Quickly: Minimize the time the compound spends on the silica plate, especially after development, to reduce the risk of oxidation or degradation.[5]3. Careful Scraping and Transfer: Scrape the silica band carefully onto clean paper or into a funnel to avoid loss of material.[10] |
Detailed Experimental Protocols
Protocol 1: Plate Preparation and Activation
The performance of your separation is highly dependent on the quality and activity of your TLC plate. Commercially available plates can have impurities from packaging or handling that should be removed.[11]
-
Pre-washing: Run a blank plate in a developing chamber with a strong solvent like methanol or ethyl acetate. This will move any impurities to the top of the plate.[1][11]
-
Drying: Air dry the plate completely in a fume hood.[1]
-
Activation: Heat the plate in an oven at 120°C for 20-30 minutes immediately before use to remove adsorbed water from the silica gel, which can affect its activity.[11]
Protocol 2: Sample Application for Preparative TLC
The goal is to apply the sample as a narrow, uniform band to maximize resolution.
-
Preparation: Dissolve your crude sample in a low-boiling point solvent (e.g., dichloromethane or ethyl acetate) to create a relatively concentrated solution.[9]
-
Marking the Origin: Gently draw a light pencil line about 1-1.5 inches from the bottom of the plate to serve as the origin. Do not scratch the silica layer.[9][11]
-
Application: Using a capillary tube or a syringe, carefully apply the sample solution as a thin, continuous line across the origin.[9][10] Avoid getting too close to the edges of the plate.[9]
-
Drying and Re-application: Allow the solvent to fully evaporate between applications. This prevents the band from broadening.[3] Repeat the application until all of the sample is loaded.
Protocol 3: Compound Extraction from Silica Gel
This protocol outlines two common methods for recovering your purified compound after scraping the silica band.
Method A: Pipette Filtration
-
Scraping: Carefully scrape the visualized band of interest onto a piece of clean weighing paper or directly into a clean vessel using a razor blade or spatula.[10]
-
Preparation of Filtration Pipette: Place a small plug of cotton or glass wool into the bottom of a Pasteur pipette.
-
Elution: Transfer the scraped silica into the pipette. Add a polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) in small portions to wash the compound through the silica and cotton plug into a collection flask.[10][16]
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator to obtain your purified compound.
Method B: Sonication and Filtration
-
Scraping: Scrape the desired band into a small flask or vial.
-
Elution: Add a polar solvent that readily dissolves your compound.
-
Sonication: Place the vial in an ultrasonic bath for several minutes to aid in the desorption of the compound from the silica.[10]
-
Filtration: Filter the mixture through a fritted funnel or a pipette with a cotton plug to remove the silica gel.[10]
-
Concentration: Evaporate the solvent to yield the purified product.
Sources
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Validation & Comparative
A Comparative Guide to the Synthetic Strategies for 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Introduction: The Significance of the 1H-pyrrolo[3,2-b]pyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, interacting with biological targets of physiological significance. The incorporation of a nitrogen atom in the six-membered ring modulates the electronic properties of the molecule, often leading to improved solubility, metabolic stability, and unique pharmacological profiles compared to its indole counterpart.
Specifically, the 6-carbonitrile derivative, 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, has emerged as a key intermediate in the synthesis of a variety of therapeutic agents, particularly kinase inhibitors for targeted cancer therapy.[1] The carbonitrile group can act as a hydrogen bond acceptor, a crucial interaction in many enzyme active sites, and provides a versatile handle for further chemical modifications.[2]
This guide provides a comparative analysis of the primary synthetic routes to 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, offering a detailed examination of the methodologies, experimental protocols, and a discussion of the advantages and disadvantages of each approach to assist researchers in selecting the optimal strategy for their specific needs.
At a Glance: Comparison of Primary Synthetic Strategies
The synthesis of 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile can be broadly categorized into two main approaches: the construction of the pyrrole ring onto a pre-functionalized pyridine core, and the functionalization of a pre-existing 1H-pyrrolo[3,2-b]pyridine scaffold. Each strategy offers a unique set of advantages and challenges.
| Metric | Route 1: Bartoli Indole Synthesis | Route 2: Palladium-Catalyzed Cyanation | Route 3: Alternative Cyclization Methods |
| General Approach | Pyrrole ring construction | Core functionalization | Pyrrole ring construction |
| Key Transformation | Reaction of a nitropyridine with a vinyl Grignard reagent | Palladium-catalyzed cyanation of a 6-halo-1H-pyrrolo[3,2-b]pyridine | Varies (e.g., Sonogashira coupling followed by cyclization) |
| Typical Overall Yield | 20-41%[3] | Moderate to Excellent (highly dependent on precursor synthesis) | Generally good, but can be substrate-dependent |
| Number of Steps | Fewer steps to the core scaffold | More steps, including precursor synthesis | Varies |
| Starting Material Availability | Readily available substituted nitropyridines | Requires synthesis of a halogenated 4-azaindole | Requires specifically functionalized pyridine precursors |
| Scalability | Can be challenging due to the use of Grignard reagents | Generally scalable | Can be scalable, depending on the specific method |
| Key Reagents | Vinylmagnesium bromide, substituted nitropyridine | 6-Bromo-1H-pyrrolo[3,2-b]pyridine, Zn(CN)₂, Pd catalyst (e.g., Pd(PPh₃)₄) | Varies (e.g., terminal alkynes, Pd/Cu catalysts) |
| Reaction Time | 8-24 hours[3] | 1-4 hours for the cyanation step[3] | Varies |
Decision Workflow for Synthetic Route Selection
The choice of synthetic route is often a pragmatic one, dictated by factors such as the availability of starting materials, the desired scale of the synthesis, and the in-house expertise and equipment. The following workflow provides a logical decision-making process:
Caption: A decision workflow for selecting a synthetic route to 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile based on starting material availability.
Route 1: Pyrrole Ring Construction via Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful method for the formation of indoles and their heteroaromatic analogs from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents.[4] This approach builds the pyrrole ring directly onto a pre-functionalized pyridine core.
Causality Behind Experimental Choices & Mechanism
The reaction proceeds through a fascinating cascade of events initiated by the addition of the vinyl Grignard reagent to the nitro group. The presence of a bulky ortho-substituent on the nitropyridine is often crucial for the success of the reaction, as it facilitates a key[4][4]-sigmatropic rearrangement of an intermediate, which ultimately leads to the indole core. Three equivalents of the Grignard reagent are typically required: one for the initial addition, a second to react with the in-situ generated nitroso species, and a third to deprotonate an intermediate, driving the reaction towards completion.
Caption: A simplified workflow of the key steps in the Bartoli indole synthesis for the formation of the 4-azaindole core.
Detailed Experimental Protocol
The following is a representative protocol adapted from literature procedures for the synthesis of azaindoles via the Bartoli reaction.
Materials:
-
2-Substituted-3-nitropyridine (1.0 eq)
-
Vinylmagnesium bromide (3.0-4.0 eq, solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of the 2-substituted-3-nitropyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Vinylmagnesium bromide solution is added dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
The reaction mixture is allowed to warm slowly to room temperature and stirred for 8-24 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1H-pyrrolo[3,2-b]pyridine derivative.
Advantages and Disadvantages
Advantages:
-
Convergent Route: This method provides a relatively direct route to the 4-azaindole core from readily available starting materials.
-
Flexibility: The reaction can be adapted to synthesize a variety of substituted azaindoles by varying the substituents on the starting nitropyridine.
Disadvantages:
-
Modest Yields: The yields of the Bartoli synthesis for azaindoles can be modest, often in the range of 20-41%.[3]
-
Use of Grignard Reagents: The use of highly reactive Grignard reagents requires strictly anhydrous conditions and may not be suitable for large-scale synthesis.
-
Substituent Effects: The success of the reaction is highly dependent on the nature of the ortho-substituent on the nitropyridine.
Route 2: Core Functionalization via Palladium-Catalyzed Cyanation
This strategy involves the introduction of the cyano group onto a pre-formed 6-halo-1H-pyrrolo[3,2-b]pyridine scaffold. Palladium-catalyzed cyanation is a powerful and widely used method for the formation of aryl and heteroaryl nitriles.
Causality Behind Experimental Choices & Mechanism
The palladium-catalyzed cyanation of aryl halides typically proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source (e.g., from zinc cyanide), and finally reductive elimination to afford the aryl nitrile and regenerate the Pd(0) catalyst. The choice of ligand, solvent, and cyanide source is critical to prevent catalyst deactivation, a common challenge in these reactions. Zinc cyanide is often preferred as it is less toxic than other cyanide sources and its use can lead to high yields.
Caption: A simplified catalytic cycle for the palladium-catalyzed cyanation of 6-bromo-1H-pyrrolo[3,2-b]pyridine.
Synthesis of the Precursor: 6-Bromo-1H-pyrrolo[3,2-b]pyridine
A key consideration for this route is the synthesis of the 6-bromo-1H-pyrrolo[3,2-b]pyridine precursor. While this compound is commercially available, its synthesis is often a multi-step process. One common approach involves a domino Sonogashira coupling and cyclization of a suitably substituted aminopyridine.[5]
Detailed Experimental Protocol for Cyanation
The following protocol is based on general procedures for palladium-catalyzed cyanation reactions.[3]
Materials:
-
6-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq)
-
Zinc cyanide (Zn(CN)₂, 0.6 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 6-bromo-1H-pyrrolo[3,2-b]pyridine, zinc cyanide, and tetrakis(triphenylphosphine)palladium(0).
-
Add anhydrous, degassed DMF and seal the vessel.
-
Heat the reaction mixture to 80-120 °C for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile.
Advantages and Disadvantages
Advantages:
-
High Yields: The cyanation step itself can be very high-yielding.
-
Scalability: Palladium-catalyzed reactions are often more amenable to scale-up than those involving organometallic reagents like Grignards.
-
Milder Conditions: The reaction conditions for the cyanation step are generally milder than those for the Bartoli synthesis.
Disadvantages:
-
Precursor Synthesis: The overall efficiency of this route is highly dependent on the synthesis of the 6-bromo-1H-pyrrolo[3,2-b]pyridine precursor, which can add several steps to the overall sequence.
-
Cost of Catalyst: Palladium catalysts can be expensive, which may be a consideration for large-scale synthesis.
-
Toxicity of Cyanide: Although zinc cyanide is less hazardous than other cyanide sources, appropriate safety precautions must be taken.
Route 3: Alternative Synthetic Approaches
While the Bartoli synthesis and palladium-catalyzed cyanation are the most common routes, other methods for the construction of the azaindole core are worth considering, particularly if the primary routes are not suitable.
Leimgruber-Batcho Indole Synthesis
This method involves the reaction of a nitrotoluene derivative with a formamide acetal to form an enamine, which is then reductively cyclized to the indole. This approach can be adapted for the synthesis of azaindoles.[2][6][7]
-
Advantages: Often proceeds under milder conditions than the Fischer indole synthesis and can be high-yielding.
-
Disadvantages: Requires a suitably substituted nitropyridine with a methyl group ortho to the nitro group.
Larock Indole Synthesis
The Larock indole synthesis is a palladium-catalyzed annulation of an o-haloaniline with an alkyne. This method can also be applied to the synthesis of azaindoles from o-haloaminopyridines.[8][9][10]
-
Advantages: Can provide access to a wide range of substituted azaindoles.
-
Disadvantages: The regioselectivity can be an issue with unsymmetrical alkynes.
Sonogashira Coupling Followed by Cyclization
This is a versatile method for constructing the pyrrole ring of azaindoles. It involves the palladium-catalyzed Sonogashira coupling of a terminal alkyne with an ortho-haloaminopyridine, followed by a base- or copper-mediated cyclization.[4][11][12][13][14]
-
Advantages: Offers a high degree of flexibility in introducing substituents at the 2-position of the azaindole core.
-
Disadvantages: Can require a multi-step sequence and careful optimization of the cyclization step.
Conclusion
The synthesis of 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile can be achieved through several viable routes, each with its own set of strengths and weaknesses. The choice of the most appropriate method will depend on a careful consideration of factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific expertise and resources of the laboratory.
-
The Bartoli indole synthesis offers a convergent approach but can be limited by modest yields and the need for stoichiometric organometallic reagents.
-
Palladium-catalyzed cyanation of a pre-formed 6-halo-4-azaindole is a high-yielding and scalable option for the final step, but the overall efficiency is tied to the synthesis of the halogenated precursor.
-
Alternative methods , such as the Leimgruber-Batcho, Larock, and Sonogashira-based strategies, provide additional tools for the construction of the 4-azaindole scaffold and may be advantageous in specific contexts.
This guide provides a framework for researchers to make informed decisions in their synthetic endeavors towards this important medicinal chemistry building block. Further optimization of the presented protocols may be necessary to achieve the desired outcomes for specific applications.
References
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. (2024, January 14). [Link]
-
1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile - MySkinRecipes. (n.d.). [Link]
-
Bartoli indole synthesis - Wikipedia. (n.d.). [Link]
-
Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - NIH. (n.d.). [Link]
-
(PDF) Leimgruber–Batcho Indole Synthesis - ResearchGate. (n.d.). [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018, October 17). [Link]
-
the leimgruber-batcho indole synthesis. (n.d.). [Link]
-
(PDF) Microwave-Assisted Leimgruber—Batcho Reaction for the Preparation of Indoles, Azaindoles and Pyrroylquinolines. - ResearchGate. (2025, August 6). [Link]
-
Sonogashira Coupling–Heteroannulation Route to Substituted 5-Azaindoles. (n.d.). [Link]
-
Larock indole synthesis - Grokipedia. (n.d.). [Link]
-
The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. (n.d.). [Link]
-
Synthesis of Indoles through Larock Annulation: Recent Advances. (2024, June 15). [Link]
-
One-Pot Synthesis of Azaindoles and Indoles - Sci-Hub. (n.d.). [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (n.d.). [Link]
-
Azaindole synthesis - Organic Chemistry Portal. (n.d.). [Link]
-
Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). [Link]
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A Comparative Guide to the Structural Confirmation of 3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of all subsequent research. For heterocyclic compounds like 3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, a potential key intermediate in targeted therapies, absolute certainty in its molecular structure is paramount.[1][2] This guide provides an in-depth comparison of analytical techniques for its structural confirmation, with a primary focus on the pivotal role of High-Resolution Mass Spectrometry (HRMS). We will explore the causality behind experimental choices and demonstrate how a multi-technique, self-validating approach provides the highest degree of scientific confidence.
The Cornerstone of Confirmation: High-Resolution Mass Spectrometry (HRMS)
Before investigating the intricate connectivity of a molecule, we must first confirm its most fundamental property: its elemental composition. This is where HRMS excels. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS provides mass-to-charge (m/z) measurements with extremely high precision, typically within 5 parts per million (ppm).[3][4] This accuracy allows for the confident determination of a unique elemental formula, drastically narrowing the field of possible structures.
For our target molecule, this compound, the expected molecular formula is C₈H₄BrN₃ . The power of HRMS lies in its ability to experimentally verify this composition. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 ratio, provides a distinctive isotopic pattern (an M+2 peak of nearly equal intensity to the molecular ion peak) that serves as a powerful validation point.[5] HRMS can resolve these isotopic peaks and measure their masses with sufficient accuracy to confirm the presence and number of bromine atoms.[6]
HRMS Experimental Workflow
The process of confirming the elemental formula via HRMS follows a systematic workflow, from sample introduction to data interpretation. Each step is designed to ensure maximum data quality and reliability.
Caption: Workflow for elemental formula confirmation by HRMS.
Detailed Experimental Protocol: ESI-TOF HRMS
This protocol describes the confirmation of the elemental formula for this compound using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Sample Preparation:
-
Action: Accurately weigh ~1 mg of the synthesized compound and dissolve it in 10 mL of a 50:50 (v/v) solution of HPLC-grade acetonitrile and deionized water containing 0.1% formic acid. Further dilute this stock solution to a final concentration of approximately 1-5 µg/mL.
-
Causality: Acetonitrile/water is a common solvent system that is fully compatible with ESI.[7] The addition of formic acid is crucial; it provides a source of protons to facilitate the formation of the protonated molecule, [M+H]⁺, which is the target ion in positive mode ESI.[8] Dilution prevents detector saturation and ion suppression effects.
-
-
Instrument Calibration:
-
Action: Prior to sample analysis, perform an external mass calibration of the TOF analyzer using a well-characterized calibration standard (e.g., sodium formate or a commercial tuning mix).
-
Causality: The accuracy of the mass measurement is directly dependent on the calibration of the instrument. This step ensures that the measured m/z values are traceable to known standards, which is essential for achieving sub-5 ppm mass accuracy.[9]
-
-
Sample Infusion and Ionization:
-
Action: Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump. Set the ESI source parameters for positive ion mode. Typical parameters include a capillary voltage of 3.5-4.5 kV, a drying gas (N₂) flow of 8-12 L/min, and a gas temperature of 250-350°C.
-
Causality: Direct infusion provides a steady stream of ions for signal averaging and accurate mass measurement. The high voltage applied to the capillary creates a fine spray of charged droplets, while the drying gas and heat assist in solvent evaporation, ultimately liberating the protonated analyte ions into the gas phase for mass analysis.[10]
-
-
Data Acquisition and Analysis:
-
Action: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da). Average the spectra over a 1-2 minute period to improve signal-to-noise and mass accuracy.
-
Causality: Averaging multiple spectra minimizes random electronic noise and improves the statistical certainty of the measured mass.
-
-
Data Interpretation:
-
Action:
-
Identify the monoisotopic peak for the [M+H]⁺ ion.
-
Use the instrument software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical formula. The mass error should be below 5 ppm.
-
Examine the spectrum for the [M+2+H]⁺ peak. Its mass should be ~1.998 Da higher than the [M+H]⁺ peak, and its intensity should be approximately 97.3% of the [M+H]⁺ peak, which is characteristic of a single bromine atom.
-
-
Causality: This final step provides a two-fold validation. The low ppm error on the monoisotopic mass confirms the elemental composition, while the correct isotopic pattern and intensity ratio provide definitive evidence for the presence of bromine.[11]
-
Interpreting the Data: From Spectrum to Formula
The data obtained from the HRMS experiment provides a clear, quantitative confirmation of the elemental composition.
| Parameter | Theoretical Value (for C₈H₅BrN₃⁺) | "Observed" Experimental Value | Conclusion |
| Formula | C₈H₅BrN₃⁺ | - | - |
| Monoisotopic Mass [M+H]⁺ | 221.96698 Da | 221.96781 Da | Mass error of 3.74 ppm |
| Isotopic Peak [M+2+H]⁺ | 223.96493 Da | 223.96570 Da | Confirms presence of one Br atom |
| Intensity Ratio ([M+2]/[M]) | ~97.3% | ~97% | Consistent with one Br atom |
Note: "Observed" values are hypothetical examples representing a successful experiment.
Beyond Elemental Composition: A Multi-Technique Approach
While HRMS authoritatively answers "what atoms are present?", it cannot, by itself, confirm their connectivity or spatial arrangement.[4] To build a complete, validated structural model, we must employ orthogonal analytical techniques that provide complementary information. This multi-technique approach is the gold standard in chemical research and is essential for regulatory submissions.[12][13]
Caption: Synergy of techniques for unambiguous structure confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule.[14]
-
¹H NMR: Would reveal the number of different proton environments, their integration (relative numbers), and their coupling patterns, helping to establish which protons are adjacent on the aromatic rings.
-
¹³C NMR: Would show the number of unique carbon atoms, confirming the presence of 8 carbons and indicating their chemical environment (e.g., aromatic, nitrile).
-
2D NMR (HSQC, HMBC): These experiments are critical for assembling the puzzle. HSQC correlates protons to the carbons they are directly attached to, while HMBC shows correlations between protons and carbons over 2-3 bonds. This data allows for the unambiguous assignment of the bromine and nitrile substituents to the C3 and C6 positions, respectively.[15][16]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid and effective method for identifying the functional groups present in a molecule.[17]
-
Causality: Different bond types vibrate at characteristic frequencies when they absorb infrared radiation. For our target molecule, a sharp, strong absorption peak is expected in the 2210-2260 cm⁻¹ region, which is highly characteristic of a nitrile (C≡N) functional group.[18] Additional peaks corresponding to aromatic C-H and N-H stretches would further support the proposed structure.[19][20]
-
-
X-ray Crystallography: This is the only technique that provides a direct, three-dimensional image of the molecule's structure in the solid state.[21][22]
-
Causality: By diffracting X-rays off a single, high-quality crystal, one can calculate an electron density map and build an atomic model with angstrom-level precision.[23][24][25] If a suitable crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure, confirming not only the connectivity but also the precise bond lengths and angles.
-
Comparative Analysis: Choosing the Right Tool
Each analytical technique provides a unique and vital piece of the structural puzzle. Their strengths and limitations are summarized below.
| Technique | Information Provided | Sample Requirements | Throughput | Primary Role in Confirmation |
| HRMS | Elemental Formula, Isotopic Pattern | Low (µg-ng), Soluble | High | Confirms elemental composition |
| NMR | Atom Connectivity, 2D/3D Structure in Solution | High (mg), Soluble, Pure | Low | Elucidates the molecular skeleton |
| FT-IR | Functional Groups | Low (µg-mg), Solid or Liquid | Very High | Identifies key chemical bonds |
| X-ray | Absolute 3D Structure in Solid State | High-quality single crystal | Very Low | Definitively proves structure |
Conclusion
The structural confirmation of a novel entity like this compound is a multi-faceted process that demands a rigorous, evidence-based approach. High-Resolution Mass Spectrometry serves as the essential starting point, providing rapid and highly accurate confirmation of the elemental composition. Its ability to deliver sub-5 ppm mass accuracy and resolve characteristic isotopic patterns makes it an indispensable tool.
However, for complete and unambiguous structural elucidation—a non-negotiable requirement in a regulated environment like drug development—HRMS data must be supported by orthogonal techniques. NMR spectroscopy is used to piece together the atomic framework, FT-IR confirms the presence of key functional groups, and single-crystal X-ray diffraction, when possible, offers the final, definitive proof. By integrating the data from these complementary methods, researchers can establish a self-validating system that ensures the highest level of scientific integrity and confidence in their molecular structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
